Direct Brown 115
Description
Properties
CAS No. |
12239-29-1 |
|---|---|
Molecular Formula |
C8H15NO6 |
Origin of Product |
United States |
Foundational & Exploratory
Direct Brown 115 chemical structure and properties
An In-depth Technical Guide to Direct Brown 115
Introduction
This compound is a synthetic dye classified within the trisazo group of azo dyes. It is primarily utilized in the textile industry for the dyeing of cellulosic fibers such as cotton, linen, and viscose rayon.[1] Its application extends to the coloration of paper, silk, and leather, where it imparts a brown to reddish-brown hue.[2][3] This direct dye is valued for its straightforward application process, as it can be applied directly to the substrate from an aqueous solution without the need for a mordant.
Chemical Structure and Properties
While a definitive, publicly available chemical structure for this compound is not consistently reported in chemical databases, it is known to be a trisazo dye. This classification indicates the presence of three azo groups (–N=N–) in its molecular structure, which are the chromophores responsible for its color. The general structure of azo dyes includes aromatic rings.
The synthesis of trisazo dyes involves a multi-step process of sequential diazotization and coupling reactions. This complexity allows for a wide range of colors and properties.
General Chemical Identity:
| Parameter | Value |
| Chemical Name | C.I. This compound |
| C.I. Name | This compound |
| CAS Numbers | 12239-29-1, 70306-36-8 |
| Molecular Class | Trisazo |
| Appearance | Brown to Red-Light Brown Powder |
Physicochemical and Fastness Properties:
The following table summarizes the available quantitative and qualitative data for this compound. Fastness properties are graded on a scale, with higher numbers indicating better performance.
| Property | Value/Grade |
| Light Fastness | 6 |
| Soaping Fastness (Fading) | 3-4 |
| Water Logging Fastness (Fading) | 3 |
| Acid Resistance | 3-4 |
| Alkali Resistance | 4-5 |
Experimental Protocols: Synthesis of a Trisazo Dye
The following is a generalized experimental protocol for the synthesis of a trisazo dye, representative of the process for producing this compound. This process involves a series of diazotization and azo coupling reactions.
Materials:
-
Primary aromatic amine (Component A)
-
Amine coupling component (Component B)
-
Phenolic or naphtholic coupling component (Component C)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Sodium carbonate (Na₂CO₃)
-
Ice
-
Distilled water
Procedure:
-
First Diazotization:
-
Dissolve a molar equivalent of the primary aromatic amine (Component A) in dilute hydrochloric acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a stoichiometric amount of a pre-cooled aqueous solution of sodium nitrite (NaNO₂) while maintaining the temperature below 5°C.
-
Stir the mixture for 30 minutes to ensure complete diazotization. The resulting solution contains the diazonium salt of Component A.
-
-
First Coupling:
-
Prepare a solution of the first coupling component (an amine, Component B) in water or a dilute acid.
-
Cool this solution to 0-5°C.
-
Slowly add the diazonium salt solution from step 1 to the solution of Component B.
-
Maintain a slightly acidic pH and the temperature at 0-5°C.
-
Stir until the coupling reaction is complete, forming a monoazo compound.
-
-
Second Diazotization:
-
The amino group of the monoazo compound formed in step 2 is then diazotized.
-
Follow the same procedure as in the first diazotization, using hydrochloric acid and sodium nitrite at 0-5°C. This forms a diazonium salt of the monoazo compound.
-
-
Second Coupling:
-
Dissolve the final coupling component (a phenol or naphthol, Component C) in a dilute sodium hydroxide or sodium carbonate solution to form a phenoxide or naphthoxide ion.
-
Cool this alkaline solution to 0-5°C.
-
Slowly add the diazonium salt solution from step 3 to the alkaline solution of Component C.
-
Maintain a basic pH and the temperature at 0-5°C.
-
Stir until the coupling is complete, resulting in the formation of the trisazo dye.
-
-
Isolation and Purification:
-
The trisazo dye is precipitated from the reaction mixture by adding sodium chloride (salting out).
-
The precipitate is then filtered, washed with a brine solution to remove impurities, and dried.
-
Visualization of Synthesis Workflow
The following diagram illustrates the generalized workflow for the synthesis of a trisazo dye like this compound.
Caption: Generalized synthesis workflow for a trisazo dye.
Logical Relationship: Classification of Azo Dyes
The following diagram illustrates the classification of azo dyes, placing this compound in its respective category.
Caption: Classification of azo dyes.
Conclusion
This compound is a commercially significant trisazo dye with important applications in the coloring of cellulosic materials. While specific structural details are not widely published, its classification as a trisazo dye provides a basis for understanding its synthesis and general properties. The multi-step diazotization and coupling process allows for the creation of a complex molecule with good dyeing characteristics for its intended substrates. Further research into the precise molecular structure and metabolites of this compound would be beneficial for a more complete toxicological and environmental assessment.
References
In-Depth Technical Guide to the Synthesis of C.I. 12239-29-1 (Direct Brown 115)
For Researchers, Scientists, and Drug Development Professionals
Abstract
C.I. 12239-29-1, commercially known as Direct Brown 115, is a trisazo dye valued for its application in the textile and paper industries. Its synthesis is a multi-step process rooted in the fundamental principles of azo chemistry, specifically sequential diazotization and coupling reactions. This technical guide provides a comprehensive overview of the synthesis pathway of C.I. 12239-29-1, detailing the precursor molecules, reaction mechanisms, and a generalized experimental protocol. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in dye chemistry and related fields.
Introduction
This compound is a complex polyazo dye characterized by the presence of three azo (-N=N-) chromophores within its molecular structure.[1] This structural feature is achieved through a carefully orchestrated sequence of chemical reactions. The synthesis of such dyes requires precise control over reaction conditions to ensure high yield and purity of the final product. Understanding the synthesis pathway is critical for process optimization, quality control, and the development of more sustainable manufacturing methods.
Synthesis Pathway Overview
The synthesis of C.I. 12239-29-1 is a convergent process involving three key stages, each comprising a diazotization reaction followed by an azo coupling reaction. The general principle involves the conversion of primary aromatic amines into highly reactive diazonium salts, which then act as electrophiles in coupling reactions with electron-rich aromatic compounds like naphthol derivatives.
A plausible synthetic route, based on the typical manufacturing processes for trisazo dyes, is outlined below. It is important to note that the exact precursors and their sequence of addition are often proprietary. However, a representative pathway can be constructed based on the known chemistry of analogous dyes.
The synthesis likely involves the following key steps:
-
First Diazotization and Coupling: A primary aromatic amine is diazotized and coupled with a suitable coupling component to form a monoazo intermediate.
-
Second Diazotization and Coupling: The resulting monoazo compound, which must contain another primary amino group, is then diazotized and coupled with a second coupling component to yield a disazo intermediate.
-
Third Diazotization and Coupling: Finally, the disazo intermediate, also possessing a primary amino group, undergoes a third diazotization and coupling reaction with a final coupling component to form the trisazo dye, C.I. 12239-29-1.
Detailed Experimental Protocol (Generalized)
The following protocol describes the general methodology for the synthesis of a trisazo dye like this compound. The specific quantities of reagents and reaction times would need to be optimized for the specific precursors used.
Materials:
-
Primary Aromatic Amine (Component A)
-
Coupling Component (Component B)
-
Primary Aromatic Amine with Coupling Capability (Component C)
-
Final Coupling Component (Component D)
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Sodium Carbonate (Na₂CO₃)
-
Ice
-
Water
Procedure:
Step 1: Synthesis of the Monoazo Intermediate
-
Diazotization of Component A: Dissolve a specific molar equivalent of the first primary aromatic amine (Component A) in a dilute solution of hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Slowly add a stoichiometric amount of a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes to ensure complete formation of the diazonium salt.
-
Coupling with Component B: In a separate vessel, dissolve an equimolar amount of the first coupling component (Component B) in an aqueous alkaline solution (e.g., sodium hydroxide or sodium carbonate). Cool this solution to 0-5 °C. Slowly add the freshly prepared diazonium salt solution from the previous step to the solution of the coupling component with vigorous stirring. Maintain the temperature and alkaline pH to facilitate the coupling reaction. The completion of the reaction is often indicated by a distinct color change.
Step 2: Synthesis of the Disazo Intermediate
-
Diazotization of the Monoazo Intermediate: The monoazo compound from Step 1, which contains a free primary amino group, is dissolved in a dilute acidic solution and cooled to 0-5 °C. A stoichiometric amount of cold sodium nitrite solution is then added slowly to diazotize the second amino group.
-
Coupling with Component C: The resulting diazonium salt of the monoazo compound is then slowly added to a cooled, alkaline solution of the second coupling component (Component C) under vigorous stirring to form the disazo intermediate.
Step 3: Synthesis of the Trisazo Dye (C.I. 12239-29-1)
-
Diazotization of the Disazo Intermediate: The disazo compound from Step 2, also containing a free primary amino group, is subjected to a third diazotization reaction under similar acidic and low-temperature conditions using sodium nitrite.
-
Coupling with Component D: The final diazonium salt is then coupled with the third coupling component (Component D) in an alkaline medium to yield the final product, C.I. 12239-29-1.
Isolation and Purification:
The synthesized dye is typically precipitated from the reaction mixture by the addition of salt (salting out). The precipitate is then filtered, washed with brine to remove impurities and unreacted starting materials, and dried.
Data Presentation
Due to the proprietary nature of the specific manufacturing process for C.I. 12239-29-1, publicly available quantitative data on reaction yields and optimal conditions are limited. However, for a typical trisazo dye synthesis, the following parameters are critical for process control and optimization:
| Parameter | Typical Range | Notes |
| Diazotization Temperature | 0 - 5 °C | Essential to prevent the decomposition of the unstable diazonium salt. |
| Coupling Temperature | 0 - 10 °C | Lower temperatures generally favor para-coupling and minimize side reactions. |
| pH for Diazotization | 1.0 - 2.0 | Maintained with a strong acid like HCl. |
| pH for Coupling | 8.0 - 10.0 | Maintained with a base like NaOH or Na₂CO₃ to activate the coupling component. |
| Reaction Time (per step) | 1 - 3 hours | Monitored by techniques such as thin-layer chromatography (TLC). |
| Overall Yield | 70 - 90% | Highly dependent on the purity of starting materials and precise control of reaction conditions. |
Mandatory Visualizations
Diagram of the Generalized Synthesis Pathway:
Caption: Generalized three-step synthesis pathway for C.I. 12239-29-1.
Experimental Workflow Diagram:
Caption: Experimental workflow for the synthesis and purification of C.I. 12239-29-1.
Conclusion
The synthesis of C.I. 12239-29-1 is a classic example of the application of azo dye chemistry to produce complex, multi-chromophoric molecules. The process relies on a sequence of well-established diazotization and coupling reactions, requiring careful control of reaction parameters to achieve the desired product with high purity and yield. This technical guide provides a foundational understanding of the synthesis pathway and experimental considerations for this important commercial dye. Further research into the specific precursors and optimization of the reaction conditions can lead to more efficient and environmentally benign manufacturing processes.
References
An In-depth Technical Guide to Direct Brown 115: Molecular Characteristics, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the trisazo dye, Direct Brown 115 (C.I. 35540), focusing on its molecular properties, a representative synthesis protocol, and modern analytical methodologies. The information is tailored for researchers in chemistry, materials science, and drug development who may utilize this or similar compounds in their work.
Molecular and Physicochemical Properties
This compound is a complex trisazo dye known for its application in coloring cellulose fibers, leather, and paper.[1] While the precise molecular formula and weight are not consistently reported across all commercial suppliers, a commonly cited formula is presented below. As with many commercial dyes, it may exist as a mixture, and its exact composition can vary.
| Property | Value | Source |
| C.I. Name | This compound | General |
| CAS Number | 12239-29-1 | General |
| Molecular Class | Trisazo | [1] |
| Appearance | Brown Powder | |
| Light Fastness (ISO) | 6 | [1] |
| Soaping Fastness (Fading) | 3-4 | |
| Water Fastness (Fading) | 3 | [1] |
| Acid Resistance | 3-4 | [1] |
| Alkali Resistance | 4-5 | [1] |
Synthesis of Trisazo Dyes: A Representative Protocol
The synthesis of trisazo dyes like this compound involves a multi-step process of sequential diazotization and azo coupling reactions. While the exact, proprietary synthesis route for this compound is not publicly available, the following protocol for a similar trisazo dye, C.I. Direct Black 38, illustrates the fundamental chemistry involved. This process can be adapted by selecting different aromatic amine and coupling components to achieve the desired brown hue.
Experimental Protocol: Synthesis of a Trisazo Dye
Objective: To synthesize a trisazo dye through a three-stage coupling process.
Materials:
-
Aromatic diamine (e.g., benzidine)
-
Primary aromatic amine (e.g., aniline)
-
Coupling components (e.g., H-acid, m-phenylenediamine)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium carbonate (Na₂CO₃)
-
Ice
-
Water
Procedure:
-
First Diazotization and Coupling (Acidic):
-
Dissolve the aromatic diamine (e.g., benzidine) in an aqueous solution of hydrochloric acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a stoichiometric amount of aqueous sodium nitrite solution while maintaining the low temperature to form the tetra-azotized intermediate.
-
In a separate vessel, dissolve the first coupling component (e.g., H-acid) in water.
-
Slowly add the tetra-azotized solution to the coupling component solution, maintaining acidic conditions (pH < 7) and a temperature of 0-5°C. This forms the first azo linkage.
-
-
Second Diazotization and Coupling (Alkaline):
-
Prepare a diazonium salt of a primary aromatic amine (e.g., aniline) by dissolving it in HCl, cooling to 0-5°C, and adding aqueous NaNO₂.
-
Add this second diazonium salt solution to the product from step 1.
-
Adjust the pH to alkaline conditions (pH > 7) using sodium carbonate. This facilitates the second coupling reaction at a different position on the initial coupling component.
-
-
Third Coupling:
-
Dissolve the third component, a final coupling agent (e.g., m-phenylenediamine), in water.
-
Add this solution to the reaction mixture from step 2, maintaining alkaline conditions.
-
Stir the reaction mixture until the coupling is complete, which can be monitored by techniques such as thin-layer chromatography.
-
-
Isolation and Purification:
-
The dye is precipitated from the solution by adding sodium chloride ("salting out").
-
The solid dye is collected by filtration, washed with a brine solution, and dried.
-
Further purification can be achieved by methods such as membrane filtration to remove excess salts and impurities.
-
Analytical Methodologies for Characterization
The characterization and quantification of this compound and similar azo dyes are crucial for quality control and research applications. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose.
Experimental Protocol: HPLC Analysis of Azo Dyes
Objective: To separate and quantify an azo dye in a sample using reverse-phase HPLC with a photodiode array (PDA) detector.
Instrumentation and Reagents:
-
HPLC system with a quaternary pump, autosampler, and PDA detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Ammonium acetate buffer (e.g., 20 mM, pH 6.8).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Azo dye standard of known concentration.
-
Sample for analysis, dissolved in the mobile phase.
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve the azo dye standard in the mobile phase to prepare a stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Prepare the unknown sample by dissolving it in the mobile phase and filtering it through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 30°C).
-
Equilibrate the column with the initial mobile phase composition.
-
Program a gradient elution profile. A typical gradient might start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the PDA detector to scan a range of wavelengths (e.g., 200-700 nm) and monitor at the wavelength of maximum absorbance (λmax) for the specific dye.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve of peak area versus concentration.
-
Inject the unknown sample.
-
Identify the dye peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum with the standard.
-
Quantify the amount of dye in the sample using the calibration curve.
-
Method Validation:
-
The analytical method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.
Visualizing the Synthesis Workflow
The logical progression of trisazo dye synthesis can be represented as a workflow diagram.
Caption: General workflow for the synthesis of a trisazo direct dye.
References
An In-depth Technical Guide to the Solubility of Direct Brown 115
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Direct Brown 115 (C.I. 30120; CAS No. 12239-29-1), a trisazo direct dye. A thorough understanding of its solubility in various solvents is critical for its application in dyeing processes, formulation, and quality control. This document summarizes available quantitative solubility data, provides detailed experimental protocols for solubility determination, and outlines the logical workflows for these procedures.
Introduction to this compound
This compound is an anionic dyestuff characterized by its high affinity for cellulosic fibers such as cotton, paper, and rayon.[1] As a member of the trisazo dye class, its molecular structure contains three azo groups (–N=N–), which are responsible for its chromophoric properties. The presence of sulfonic acid groups in its structure imparts water solubility, allowing it to be applied directly to substrates from an aqueous solution.[1] It typically appears as a brown to reddish-brown powder and is also used for coloring leather.[2][3]
Quantitative Solubility Data
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, a specific data point for its solubility in water has been reported.
Table 1: Reported Solubility of this compound
| Solvent | Temperature (°C) | Solubility (g/L) |
| Water | 90 | 35[1] |
Note: Further empirical testing is required to determine the solubility of this compound in other common laboratory solvents such as ethanol, methanol, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone.
Experimental Protocols for Solubility Determination
To empower researchers to determine the solubility of this compound in solvents of interest, two primary and robust experimental protocols are detailed below: the Gravimetric Method and the Spectrophotometric Method.
Gravimetric Method
The gravimetric method is a fundamental technique for solubility determination based on the direct measurement of the mass of the solute dissolved in a known quantity of solvent to create a saturated solution.[4][5]
3.1.1 Detailed Methodology
-
Preparation of a Saturated Solution:
-
To approximately 50 mL of the desired solvent (e.g., ethanol, DMSO) in a conical flask, add an excess amount of this compound powder.
-
Continuously agitate the mixture using a magnetic stirrer or mechanical shaker at a constant, controlled temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved dye at the bottom of the flask is necessary to confirm saturation.[4]
-
-
Separation of Saturated Solution:
-
Cease agitation and allow the solution to settle.
-
Carefully filter the supernatant through a pre-weighed, fine-pore filter paper or a syringe filter (e.g., 0.45 µm) to remove all undissolved solid particles. It is crucial to avoid any temperature fluctuations during this step that could alter the solubility.
-
-
Mass Determination:
-
Accurately pipette a known volume (e.g., 10 mL) of the clear, saturated filtrate into a pre-weighed, dry evaporating dish.[4]
-
Carefully evaporate the solvent from the filtrate in a drying oven set to a temperature that will not degrade the dye (e.g., 105-110°C).
-
Once the solvent is fully evaporated, cool the evaporating dish containing the dry dye residue in a desiccator to prevent moisture absorption.
-
Weigh the dish with the dry residue on an analytical balance.
-
Repeat the drying and weighing process until a constant mass is achieved, ensuring all solvent has been removed.[4]
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved dye by subtracting the mass of the empty evaporating dish from the final constant mass of the dish with the residue.
-
The solubility is then expressed in grams per liter (g/L) by scaling the mass of the residue to the initial volume of the filtrate taken.
-
Spectrophotometric Method
The spectrophotometric method is an indirect analytical technique that determines the concentration of a solute in a saturated solution by measuring its absorbance of light at a specific wavelength. This method is particularly useful for colored compounds like this compound.
3.2.1 Detailed Methodology
-
Determination of Maximum Absorbance (λ
max):-
Prepare a dilute, non-saturated solution of this compound in the chosen solvent.
-
Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 400-700 nm) to identify the wavelength of maximum absorbance (λ
max). This wavelength will be used for all subsequent measurements to ensure maximum sensitivity.
-
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound with known concentrations in the chosen solvent. The concentrations should span a range that is expected to bracket the concentration of the saturated solution.
-
Measure the absorbance of each standard solution at the predetermined λ
max. -
Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship. The equation of the line (y = mx + c, where y is absorbance and x is concentration) will be used to determine the concentration of the unknown saturated solution.
-
-
Preparation and Analysis of the Saturated Solution:
-
Prepare a saturated solution of this compound in the same manner as described in the gravimetric method (Section 3.1.1).
-
Filter the saturated supernatant to remove undissolved solids.
-
Accurately dilute a small, known volume of the clear filtrate with the solvent to a concentration that falls within the linear range of your calibration curve. A serial dilution may be necessary.
-
Measure the absorbance of the diluted solution at λ
max.
-
-
Calculation of Solubility:
-
Use the equation from the calibration curve to calculate the concentration of the diluted solution from its measured absorbance.
-
Account for the dilution factor to determine the original concentration of the saturated solution. This concentration represents the solubility of this compound in that solvent at the specified temperature.
-
Visualized Workflows and Logical Diagrams
The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols for determining the solubility of this compound.
Caption: Workflow for the Gravimetric Method of solubility determination.
Caption: Workflow for the Spectrophotometric Method of solubility determination.
References
- 1. This compound | 12239-29-1 | Benchchem [benchchem.com]
- 2. This compound|CAS No:12239-29-1/70306-36-8 - Direct dye [chinainterdyes.com]
- 3. China DIRECT BROWN AGL 100%,this compound Manufacturers, Suppliers & Factory - Products - DIMACOLOR INDUSTRY GROUP CO.,LTD [dimacolorgroup.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. pharmajournal.net [pharmajournal.net]
A Technical Guide to the Purity and Quality Specifications of Direct Brown 115
For Researchers, Scientists, and Drug Development Professionals
Direct Brown 115 is a trisazo dye utilized primarily in the textile, paper, and leather industries for imparting a brown to reddish-brown hue.[1][2] As a member of the direct dye class, it is designed to color cellulosic fibers such as cotton and linen.[2][3] This technical guide provides an in-depth overview of the purity and quality specifications of this compound, including detailed experimental protocols for its analysis and a workflow for its quality control.
Chemical and Physical Properties
This compound is identified by the CAS number 12239-29-1.[4][5] It is classified as a trisazo dye, meaning its molecular structure contains three azo (-N=N-) groups, which are responsible for its color.[4] The complex aromatic structure of this compound allows it to adhere to fibers through non-covalent interactions like hydrogen bonding and van der Waals forces. While the precise molecular formula and weight are not consistently reported in publicly available literature, its composition as a trisazo dye suggests a complex and high molecular weight molecule.[1]
Quality Specifications
The quality of this compound is determined by a set of physical and chemical parameters. These specifications ensure batch-to-batch consistency and performance in its applications. The following tables summarize the key quality control parameters for this compound based on available technical data sheets.
Physical and Chemical Specifications
| Parameter | Specification |
| Appearance | Brown Powder |
| Tinting Strength | 100-105% (relative to a standard) |
| Residue on 80 Mesh | ≤ 5.0% |
| Water Solubility | ≤ 1.0% |
| Volatiles at 105°C | ≤ 1.0% |
| Total Heavy Metals | ≤ 50 ppm |
Data compiled from multiple sources.
Fastness Properties
The fastness of a dye refers to the resistance of the color to fading or running under various conditions. The following table outlines the typical fastness ratings for this compound on a scale of 1 to 5, where 5 represents the highest fastness.
| Property | Rating |
| Light Fastness | 5 |
| Soaping Fastness | 4 |
| Perspiration Fastness | 4 |
| Dry Friction Fastness | 4-5 |
| Wet Friction Fastness | 3 |
Data compiled from multiple sources.
Potential Impurities
As a synthetic azo dye, this compound may contain impurities originating from the manufacturing process. These can include:
-
Unreacted Starting Materials: Residual aromatic amines and coupling agents.
-
By-products: Isomeric dyes and other related compounds formed during the synthesis.
-
Heavy Metals: Trace amounts of metals from catalysts or reaction vessels.
-
Restricted Aromatic Amines: Some azo dyes have the potential to cleave under reductive conditions to form aromatic amines, some of which are classified as carcinogenic and are therefore restricted.
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the purity and quality of this compound.
Determination of Tinting Strength by Spectrophotometry
Principle: The tinting strength of a dye sample is determined by comparing its color intensity in solution to that of a reference standard. This is typically done by measuring the absorbance at the wavelength of maximum absorption (λmax).
Apparatus:
-
UV-Visible Spectrophotometer
-
Volumetric flasks (100 mL)
-
Analytical balance
-
Cuvettes (1 cm path length)
Procedure:
-
Preparation of Standard Solution: Accurately weigh 100 mg of the this compound reference standard and dissolve it in deionized water in a 100 mL volumetric flask. Ensure complete dissolution. This is the stock solution. Prepare a series of dilutions from the stock solution to determine the working concentration range that follows the Beer-Lambert law.
-
Preparation of Sample Solution: Prepare a solution of the this compound sample at the same concentration as the standard solution.
-
Spectrophotometric Measurement:
-
Determine the λmax of the standard solution by scanning across the visible spectrum (typically 400-700 nm).
-
Measure the absorbance of both the standard and sample solutions at the determined λmax.
-
-
Calculation:
-
Tinting Strength (%) = (Absorbance of Sample / Absorbance of Standard) x 100
-
Determination of Insoluble Matter
Principle: This method determines the amount of material in the dye that does not dissolve in water under specified conditions.
Apparatus:
-
Beakers (500 mL)
-
Hot plate with magnetic stirrer
-
Filtering crucible (Gooch crucible with filter paper or sintered glass crucible)
-
Vacuum filtration apparatus
-
Drying oven (105°C)
-
Desiccator
-
Analytical balance
Procedure:
-
Accurately weigh approximately 5 g of the dye sample into a 500 mL beaker.
-
Add 200 mL of deionized water and heat to 60°C while stirring for 15 minutes.
-
Allow the solution to cool to room temperature.
-
Pre-dry and weigh the filtering crucible.
-
Filter the dye solution through the weighed crucible under vacuum.
-
Wash the residue in the crucible with successive portions of deionized water until the filtrate is colorless.
-
Dry the crucible and residue in the oven at 105°C to a constant weight.
-
Cool in a desiccator and weigh.
-
Calculation:
-
Insoluble Matter (%) = [(Weight of crucible + residue) - Weight of crucible] / Weight of sample x 100
-
Determination of Volatile Matter
Principle: This test measures the loss in weight of the dye upon heating at a specified temperature, representing the moisture content and other volatile components.
Apparatus:
-
Weighing bottle
-
Drying oven (105°C)
-
Desiccator
-
Analytical balance
Procedure:
-
Accurately weigh approximately 2 g of the dye sample into a pre-weighed weighing bottle.
-
Place the weighing bottle with the sample (with the lid removed) in a drying oven at 105°C for 2 hours.
-
After 2 hours, place the lid on the weighing bottle, transfer it to a desiccator to cool to room temperature.
-
Weigh the bottle and its contents.
-
Calculation:
-
Volatile Matter (%) = (Initial weight of sample - Final weight of sample) / Initial weight of sample x 100
-
Determination of Total Heavy Metals
Principle: The total heavy metal content is determined by atomic absorption spectroscopy (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS) after acid digestion of the dye.
Apparatus:
-
Atomic Absorption Spectrometer or ICP-MS
-
Microwave digester (or hot plate)
-
Digestion vessels
-
Volumetric flasks
-
Analytical balance
Reagents:
-
Nitric acid (trace metal grade)
-
Hydrogen peroxide (30%, trace metal grade)
-
Standard solutions of heavy metals (e.g., Pb, Cd, Cr, Cu, Zn, Ni)
Procedure:
-
Digestion: Accurately weigh about 0.5 g of the dye sample into a digestion vessel. Add 10 mL of nitric acid and 2 mL of hydrogen peroxide. Digest the sample using a microwave digestion system according to a suitable temperature program or by gentle heating on a hot plate until a clear solution is obtained.
-
Sample Preparation: Cool the digested solution and quantitatively transfer it to a 50 mL volumetric flask. Dilute to the mark with deionized water.
-
Analysis: Analyze the sample solution for the concentration of various heavy metals using AAS or ICP-MS. A calibration curve should be prepared using standard solutions of the metals of interest.
-
Calculation: The concentration of each metal is determined from the calibration curve. The total heavy metal content is the sum of the concentrations of all measured metals, expressed in ppm (mg/kg) of the original dye sample.
Quality Control Workflow
The following diagram illustrates a typical workflow for the quality control of this compound, from receiving the raw material to the final product release.
Caption: Quality control workflow for this compound.
This guide provides a comprehensive overview of the quality and purity specifications for this compound. Adherence to these specifications and rigorous testing is crucial for ensuring the consistent performance and safety of this widely used dye. The provided experimental protocols offer a foundation for establishing robust quality control procedures in a laboratory setting.
References
- 1. scribd.com [scribd.com]
- 2. China DIRECT BROWN AGL 100%,this compound Manufacturers, Suppliers & Factory - Products - DIMACOLOR INDUSTRY GROUP CO.,LTD [dimacolorgroup.com]
- 3. This compound TDS|this compound from Chinese supplier and producer - DIRECT BROWN DYES - Enoch dye [enochdye.com]
- 4. cncolorchem.com [cncolorchem.com]
- 5. worlddyevariety.com [worlddyevariety.com]
An In-depth Toxicological Profile of Direct Brown 115
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Direct Brown 115 is a commercial trisazo dye utilized in the textile and paper industries. This technical guide provides a comprehensive overview of the available toxicological data for this compound. Due to a significant lack of specific toxicological studies on this compound, this report also incorporates data from the closely related and better-studied benzidine-based dye, Direct Brown 95, to provide a more complete toxicological profile. It is important to note that while both are trisazo copper complex dyes, the direct extrapolation of toxicity data from Direct Brown 95 to this compound requires caution as the definitive chemical structure of this compound and its potential to be a benzidine-based dye are not fully established. This guide summarizes key findings on carcinogenicity, mutagenicity, and general toxicity, and outlines the experimental protocols from pivotal studies to aid in risk assessment and future research.
Chemical and Physical Properties
This compound is identified as a trisazo dye.[1][2][3] While a definitive chemical structure is not widely available, some sources provide a molecular formula of C40H26CuN8Na4O16S4, indicating it is a copper complex.[4] Its CAS number is 12239-29-1.[1][4][5]
In contrast, Direct Brown 95 (CAS: 16071-86-6) is a well-characterized benzidine-based trisazo dye complexed with copper, with a molecular formula of C31H18CuN6Na2O9S.[6] The presence of a benzidine moiety in Direct Brown 95 is a key factor in its toxicological profile.
Toxicological Data
A significant gap exists in the publicly available toxicological data for this compound. A Material Safety Data Sheet (MSDS) for this compound states that its chemical, physical, and toxicological properties have not been thoroughly investigated and that it is not classified as a carcinogen by major regulatory bodies.[5] However, the same MSDS also indicates that mutagenicity data has been reported, though the specifics of these findings are not provided.[5]
Given the limited data for this compound, the toxicological profile of Direct Brown 95 is presented here as a surrogate, with the caveat that its applicability is dependent on the yet-to-be-confirmed structural similarity and classification of this compound as a benzidine-based dye.
Carcinogenicity
The carcinogenicity of benzidine-based dyes, including Direct Brown 95, has been a subject of regulatory concern. These dyes can be metabolized in the body to release benzidine, a known human bladder carcinogen.[7]
A key study conducted by the National Cancer Institute (NCI) investigated the subchronic toxicity of several benzidine-based dyes, including Direct Brown 95. The study revealed that Direct Brown 95 was carcinogenic in female Fischer 344 rats, leading to the development of hepatocellular carcinomas.[7]
Table 1: Summary of Carcinogenicity Data for Direct Brown 95
| Species | Sex | Route of Administration | Duration | Findings | Reference |
| Rat | Female | Oral (in feed) | 13 weeks | Hepatocellular Carcinomas | [7] |
| Rat | Male | Oral (in feed) | 13 weeks | No significant increase in tumors | [7] |
| Mouse | Both | Oral (in feed) | 13 weeks | No significant increase in tumors | [7] |
Genotoxicity
The MSDS for this compound mentions that mutagenicity data has been reported, but provides no further details.[5] For benzidine-based dyes in general, there is evidence of mutagenic potential. For instance, Direct Black 38, another benzidine-based dye often studied alongside Direct Brown 95, has been shown to be mutagenic in the Salmonella test system.[7] This suggests that other benzidine-based dyes could also possess mutagenic properties due to the release of benzidine, which is a known mutagen. A review of the mutagenicity of textile dyes indicates that many azo dyes possess mutagenic and carcinogenic properties.[8]
Acute and Chronic Toxicity
Specific quantitative data such as LD50 (median lethal dose), NOAEL (No-Observed-Adverse-Effect Level), and LOAEL (Lowest-Observed-Adverse-Effect Level) are not available for this compound. The MSDS for this compound notes that the material can be harmful if swallowed and may cause eye and skin irritation.[5]
Experimental Protocols
The primary source of detailed experimental data for a related compound comes from the NCI's 13-week subchronic toxicity study of Direct Brown 95.
NCI 13-Week Subchronic Oral Toxicity Study of Direct Brown 95
-
Test Substance: Direct Brown 95
-
Species: Fischer 344 rats and B6C3F1 mice
-
Administration Route: In feed
-
Duration: 13 weeks
-
Dose Levels (Rats): 0, 600, 1200, 2500, 5000, 10000 ppm
-
Dose Levels (Mice): 0, 1200, 2500, 5000, 10000, 20000 ppm
-
Endpoints Evaluated: Survival, body weight, food consumption, clinical signs, gross pathology, and histopathology of major organs and tissues.
-
Key Findings: As summarized in the carcinogenicity section, the study found evidence of hepatocellular carcinomas in female rats at the higher dose levels.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of toxicological assessment and a typical experimental workflow, the following diagrams are provided in the DOT language.
Caption: Logical workflow for toxicological assessment of a chemical substance.
Caption: Experimental workflow for a 13-week subchronic toxicity study.
Conclusion and Recommendations
The available toxicological data for this compound is exceedingly limited, preventing a thorough and independent safety assessment. The primary concern for related azo dyes, such as Direct Brown 95, is their potential to metabolize to the human carcinogen benzidine. The carcinogenicity of Direct Brown 95 in animal studies highlights a significant potential hazard.
For researchers, scientists, and drug development professionals, it is recommended that:
-
This compound be handled with caution, assuming a toxicological profile similar to other benzidine-based dyes until further data becomes available.
-
Further research is critically needed to determine the definitive chemical structure of this compound and to conduct comprehensive toxicological studies, including assessments of acute and chronic toxicity, genotoxicity, and carcinogenicity.
-
When considering the use of any commercial dye, a thorough review of its chemical identity and available toxicological data should be conducted.
This guide underscores the importance of data transparency and the need for comprehensive toxicological evaluation of commercial chemicals to ensure human and environmental safety.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Direct Brown 95 | 16071-86-6 | FD34041 | Biosynth [biosynth.com]
- 3. This compound | 12239-29-1 | Benchchem [benchchem.com]
- 4. C.I. Direct Brown 95 | C31H18CuN6Na2O9S | CID 135585372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. C.I. Direct Brown 95 | SIELC Technologies [sielc.com]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. scbt.com [scbt.com]
- 8. cymitquimica.com [cymitquimica.com]
Environmental Fate and Degradation of Direct Brown 115: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Direct Brown 115, a diazo dye, is a synthetic organic colorant extensively used in the textile and leather industries. Due to its complex aromatic structure and stability, its release into the environment through industrial effluents poses a significant ecotoxicological concern. This technical guide provides an in-depth analysis of the environmental fate and degradation of this compound, focusing on microbial and advanced oxidation processes. It is designed to offer researchers, scientists, and professionals in drug development a comprehensive understanding of the mechanisms, quantitative aspects, and experimental methodologies involved in the remediation of this dye.
Microbial Degradation of this compound
The biodegradation of azo dyes like this compound is a key process in their environmental fate. Several bacterial species have demonstrated the ability to decolorize and degrade this dye, primarily through the enzymatic cleavage of the azo bond (-N=N-).
Key Microorganisms and Enzymes
Research has identified bacteria from the genera Acinetobacter and Pseudomonas as potent degraders of this compound and structurally similar dyes. The degradation process is mediated by a consortium of enzymes, including:
-
Azoreductases: These enzymes catalyze the initial reductive cleavage of the azo bond, typically under anaerobic or anoxic conditions. This is the rate-limiting step in the degradation process and results in the formation of colorless aromatic amines.
-
Lignin Peroxidase (LiP) and Laccase: These are oxidative enzymes that can further degrade the aromatic amines produced from the initial azo bond cleavage. Their activity is crucial for the complete mineralization of the dye into less toxic compounds.
-
DCIP Reductase: This enzyme is also implicated in the decolorization process, contributing to the overall degradation efficiency.
Quantitative Analysis of Microbial Degradation
The efficiency of microbial degradation of this compound is influenced by several factors, including the microbial strain, initial dye concentration, pH, temperature, and the presence of co-substrates. The following tables summarize the available quantitative data on the microbial degradation of this compound and similar azo dyes.
| Microorganism/Consortium | Dye (Initial Concentration) | Degradation/Decolorization Efficiency (%) | Time (hours) | Reference |
| Acinetobacter calcoaceticus | Direct Brown MR | Not specified | Not specified | [1] |
| Bacterial Consortium (including Proteus vulgaris) | Direct Brown MR (in dye mixture) | 100 | 3 | [2] |
| Pseudomonas sp. LBC1 | Direct Brown MR (100 mg/L) | 90 | Not specified |
Table 1: Microbial Degradation of Direct Brown Dyes
| Parameter | Condition | COD Removal (%) | TOC Removal (%) | Reference |
| Anaerobic Process | Azo Dye Treatment | 85.51 - 90.29 | Not specified | [1] |
Table 2: Reduction of Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC) in Azo Dye Degradation
Proposed Microbial Degradation Pathway
The microbial degradation of this compound is initiated by the reductive cleavage of the azo bonds, leading to the formation of aromatic amines. These intermediates are then further degraded through oxidative pathways.
Caption: Proposed microbial degradation pathway of this compound.
Advanced Oxidation Processes (AOPs) for this compound Degradation
Advanced Oxidation Processes (AOPs) are chemical treatment methods that rely on the generation of highly reactive hydroxyl radicals (•OH) to degrade organic pollutants. The Fenton process is a prominent AOP for treating textile effluents containing azo dyes.
Fenton's Reagent
The Fenton reaction involves the use of ferrous ions (Fe²⁺) to catalyze the decomposition of hydrogen peroxide (H₂O₂), leading to the formation of hydroxyl radicals.
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
The efficiency of the Fenton process is highly dependent on pH, with an optimal range typically between 2 and 4.
Quantitative Analysis of Fenton's Process for Azo Dye Degradation
The following table presents typical quantitative data for the degradation of textile wastewater containing azo dyes using the Fenton process.
| Parameter | Optimal Value/Range | Decolorization Efficiency (%) | COD Removal (%) | Reference |
| pH | 3 | >90 | 80-92 | [3][4] |
| [Fe²⁺] (mM) | 9.62 | 98.18 | Not specified | [5] |
| [H₂O₂] (mM) | 145.82 | 98.18 | Not specified | [5] |
| Reaction Time (min) | 20-84 | >90 | 80-92 | [4][5] |
Table 3: Optimized Parameters for Fenton's Reagent Treatment of Textile Wastewater
Experimental Protocols
This section provides detailed methodologies for key experiments related to the degradation of this compound.
Microbial Degradation Protocol
1. Microorganism and Culture Conditions:
-
Microorganism: Acinetobacter calcoaceticus or Pseudomonas sp.
-
Culture Medium: Nutrient Broth (Peptone 5 g/L, Beef Extract 3 g/L, NaCl 5 g/L).
-
Inoculum Preparation: A single colony of the bacterium is inoculated into 50 mL of sterile nutrient broth and incubated at 37°C for 24 hours with shaking at 120 rpm.
-
Degradation Assay:
-
Dispense 100 mL of sterile nutrient broth into 250 mL Erlenmeyer flasks.
-
Inoculate each flask with 1 mL of the 24-hour old bacterial culture.
-
Add this compound to achieve the desired final concentration (e.g., 100 mg/L).
-
Incubate the flasks at 37°C under static (anoxic) conditions for a specified period (e.g., 24, 48, 72 hours).
-
Withdraw samples at regular intervals for analysis.
-
HPLC Analysis of Degradation Products
1. Sample Preparation:
-
Centrifuge the collected samples at 10,000 rpm for 10 minutes to remove bacterial cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
2. HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water (with 0.1% formic acid).
-
Start with 10% methanol and increase to 90% methanol over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detector: UV-Vis detector set at the maximum absorbance wavelength of this compound and other expected wavelengths for metabolites.
-
Injection Volume: 20 µL.
3. Quantification:
-
Prepare standard solutions of this compound of known concentrations to create a calibration curve.
-
Quantify the concentration of the dye in the samples by comparing their peak areas with the calibration curve.
Fenton's Reagent Degradation Protocol
1. Reaction Setup:
-
Prepare a stock solution of this compound (e.g., 1 g/L) in deionized water.
-
In a beaker, add the dye solution and adjust the pH to 3.0 using 1 M H₂SO₄.
-
Place the beaker on a magnetic stirrer.
2. Fenton's Reaction:
-
Add the required amount of FeSO₄·7H₂O (e.g., to achieve a final concentration of 0.5 mM).
-
Add the required amount of 30% H₂O₂ (e.g., to achieve a final concentration of 5 mM).
-
Start the timer and stir the solution at a constant speed (e.g., 200 rpm) for the desired reaction time (e.g., 60 minutes).
3. Quenching and Analysis:
-
After the reaction time, quench the reaction by raising the pH to > 7.0 with 1 M NaOH. This will precipitate the iron as Fe(OH)₃.
-
Allow the precipitate to settle and then filter the sample.
-
Analyze the supernatant for residual dye concentration using a UV-Vis spectrophotometer or HPLC.
Signaling and Regulation of Azo Dye Degradation
The microbial degradation of azo dyes is a regulated process involving the expression of specific genes in response to the presence of the dye. While the complete signaling pathways are still under investigation, a conceptual model can be proposed based on current knowledge.
Caption: Conceptual diagram of the regulation of azoreductase gene expression.
The presence of the azo dye can trigger an intracellular signaling cascade that activates regulatory genes. These genes, in turn, control the expression of the azoreductase gene (azoR), leading to the synthesis of the azoreductase enzyme responsible for initiating the degradation process. Environmental factors such as glucose concentration and temperature can also influence the expression of these genes.[5]
Conclusion
The environmental fate of this compound is a complex issue requiring a multi-faceted approach for its remediation. Microbial degradation by bacteria such as Acinetobacter calcoaceticus and Pseudomonas sp. offers a promising and environmentally friendly solution for the decolorization and detoxification of this dye. Advanced oxidation processes, particularly the Fenton reaction, provide a rapid and effective chemical treatment method. A thorough understanding of the underlying mechanisms, quantitative parameters, and experimental protocols, as outlined in this guide, is crucial for the development of efficient and sustainable strategies to mitigate the environmental impact of this compound and other similar azo dyes. Further research into the specific signaling pathways and the optimization of combined microbial and chemical treatments will pave the way for more robust and scalable remediation technologies.
References
The Chemistry and Evolving Applications of Trisazo Dyes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trisazo dyes, a subclass of azo colorants characterized by the presence of three azo (-N=N-) groups, have a rich history rooted in the textile industry. Their facile synthesis, structural versatility, and wide color gamut have ensured their continued relevance. This technical guide provides an in-depth exploration of the history, chemical synthesis, and classification of trisazo dyes. Furthermore, it delves into their expanding applications in biomedical research and diagnostics, presenting key quantitative data, detailed experimental protocols, and an examination of their interactions with biological systems. While the direct modulation of specific signaling pathways by trisazo dyes is an emerging area of study, this guide will explore the known biological effects of related polyazo dyes to provide insights into their potential mechanisms of action.
A Brief History and Development
The journey of azo dyes began in 1858 with the synthesis of Aniline Yellow by Peter Griess. This discovery paved the way for the development of a vast array of synthetic dyes that revolutionized the textile industry. Azo dyes are classified based on the number of azo groups in their molecular structure: monoazo (one), disazo (two), trisazo (three), and polyazo (more than three).[1] Trisazo dyes, with their three chromophoric azo groups, offered a route to achieve deep and varied shades, particularly blacks and dark blues, which were of significant commercial interest.
The Colour Index (CI) system, a standardized classification of dyes and pigments, assigns numerical ranges to different chemical classes of azo dyes. Monoazo dyes are typically found in the 11000–19999 range, disazo dyes in the 20000–29999 range, and trisazo and polyazo dyes in the ranges that follow.[2] The development of these complex polyazo dyes was driven by the need for colorants with high tinctorial strength and good fastness properties on various substrates, especially cellulosic fibers like cotton.
Classification of Trisazo Dyes
Trisazo dyes can be broadly classified based on their chemical structure and the sequence of diazotization and coupling reactions used in their synthesis. A common nomenclature uses letters to represent the different components:
-
A : A diazotizable primary aromatic amine (the first component).
-
D : A tetrazotizable diamine (a component that can be diazotized at both ends).
-
E : A coupling component.
-
M : A middle component, typically an amine that can be coupled and then further diazotized.
-
Z : A coupling component capable of coupling with two or more diazonium ions.
Using this system, the synthesis of a trisazo dye can be represented by a sequence of these letters and arrows indicating the reaction steps. For example, a common structural type for trisazo dyes is A → M → E ← A' , where two different amines (A and A') are diazotized and coupled sequentially to a middle component (M) and a final coupling component (E).
General Synthesis of Trisazo Dyes
The synthesis of trisazo dyes, like all azo dyes, is based on two fundamental reactions: diazotization and azo coupling .[2]
Diazotization
In this step, a primary aromatic amine is converted into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid (HCl), at a low temperature (0-5 °C) to ensure the stability of the diazonium salt.
Azo Coupling
The resulting diazonium salt is an electrophile that readily reacts with an electron-rich coupling component, such as a phenol, a naphthol, or an aromatic amine, in an electrophilic aromatic substitution reaction. The position of the coupling is directed by the activating groups on the coupling component. For phenols, the coupling is usually carried out under alkaline conditions, while for amines, it is typically performed in an acidic medium.
To synthesize a trisazo dye, these two steps are performed sequentially, building up the molecule by adding one azo linkage at a time.
Quantitative Data on Trisazo Dyes
Table 1: Spectral Properties of Selected Azo Dyes
| Dye Name/Structure | λmax (nm) | Solvent | Reference |
| 2-(5-Ethylthio-4-phenyl-4H-1,2,4-triazol-3-yl)-2-(phenyldiazenyl)acetonitrile | 348 | - | [3] |
| 2-(5-Ethylthio-4-phenyl-4H-1,2,4-triazol-3-yl)-2-(4-methylphenyldiazenyl)acetonitrile | 362 | - | [3] |
| 2-(4-Chlorophenyldiazenyl)-2-(5-ethylthio-4-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile | 382 | - | [3] |
| Bis azo dye 3 (hydrazo tautomer) | 426-474 | - | [4] |
| Bis azo dye 7 (azo tautomer) | 330-466 | - | [4] |
Table 2: Fastness Properties of Azo Dyes
The fastness of a dye refers to its resistance to fading or running under various conditions. Light fastness is graded on a scale of 1 to 8, while wash fastness is graded from 1 to 5, with higher numbers indicating better fastness.[5] The fastness properties are highly dependent on the dye's molecular structure, its concentration, and the substrate it is applied to.[6]
| Dye Class | Substrate | Light Fastness (Scale 1-8) | Wash Fastness (Scale 1-5) | General Remarks |
| Direct Dyes | Cotton | Generally moderate | Generally poor to moderate | Often require after-treatments to improve fastness. |
| Reactive Dyes | Cotton | Good to excellent | Excellent | Form a covalent bond with the fiber. |
| Acid Dyes | Wool, Silk, Nylon | Varies widely | Good to excellent | Applied from an acidic dye bath. |
| Disperse Dyes | Polyester | Good to excellent | Good to excellent | Applied as a fine dispersion. |
Table 3: Cytotoxicity of Selected Azo Dyes against Cancer Cell Lines
Recent research has explored the potential of azo dyes as anticancer agents. The following table presents the half-maximal inhibitory concentration (IC₅₀) values for some azo dyes against various cancer cell lines.
| Dye | Cell Line | IC₅₀ (µM) | Exposure Time | Reference |
| Methyl Orange | Glioblastoma (GB1B) | 26.47 | 3 days | [7] |
| Methyl Orange | Glioblastoma (GB1B) | 13.88 | 7 days | [7] |
| Sudan I | Glioblastoma (GB1B) | 12.48 | 7 days | [7] |
| Compound 5c | Human breast cancer (MCF-7) | 9.5 (µg/mL) | - | [8] |
| Compound 5c | Human epidermoid carcinoma (HEP2) | 12 (µg/mL) | - | [8] |
Detailed Experimental Protocols
The following are generalized experimental protocols for the synthesis of azo dyes, which can be adapted for the synthesis of trisazo dyes by sequential diazotization and coupling reactions.
General Protocol for Diazotization of a Primary Aromatic Amine
Materials:
-
Primary aromatic amine
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Distilled water
Procedure:
-
Dissolve the primary aromatic amine in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution, maintaining the temperature between 0 and 5 °C.
-
Stir the reaction mixture for 15-30 minutes at this temperature. The formation of the diazonium salt is often indicated by a color change.
-
The resulting diazonium salt solution should be used immediately in the subsequent coupling reaction due to its instability at higher temperatures.
General Protocol for Azo Coupling with a Phenolic Component
Materials:
-
Diazonium salt solution (from Protocol 5.1)
-
Phenolic coupling component (e.g., phenol, β-naphthol)
-
Sodium hydroxide (NaOH)
-
Ice
-
Distilled water
Procedure:
-
Dissolve the phenolic coupling component in an aqueous solution of sodium hydroxide.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.
-
Maintain the temperature at 0-5 °C and continue stirring for 30-60 minutes.
-
The azo dye will precipitate out of the solution.
-
Collect the dye by filtration, wash it with cold water, and dry it.
Experimental Workflow for Trisazo Dye Synthesis
The synthesis of a trisazo dye involves a multi-step sequence of diazotization and coupling reactions. The specific workflow depends on the target structure. Below is a conceptual workflow for a trisazo dye of the type A → M → E ← A'.
Caption: Conceptual workflow for the synthesis of a trisazo dye.
Biological Applications and Signaling Pathways
While historically used as colorants, the biological activities of azo dyes have garnered increasing interest in the fields of medicine and drug development. Their applications range from antimicrobial and anticancer agents to probes for biological imaging.
Biomedical Applications
Several azo compounds have been investigated for their therapeutic potential. For instance, Prontosil, a monoazo dye, was the first commercially available antibacterial antibiotic. Its activity is due to its in vivo reduction to the active metabolite, sulfanilamide. Other azo compounds have been explored for their antibacterial, antifungal, antiviral, and antioxidant properties.[9][10]
In cancer research, some azo dyes have demonstrated cytotoxic effects against various cancer cell lines, as shown in Table 3.[7][8] The proposed mechanisms of action include the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.
Trisazo dyes such as Evans Blue and Direct Blue 1 have found utility as vital stains and research tools. Evans Blue binds to serum albumin and is used to assess vascular permeability.[11] Direct Blue 1 has been identified as a competitive inhibitor of vesicular glutamate transporters (VGLUTs) and a ligand for the prion protein (PrP), with potential implications in neuroscience research.[6]
Signaling Pathways Modulated by Related Azo Dyes
The direct and specific interactions of trisazo dyes with cellular signaling pathways are not yet well-elucidated. However, studies on other polyazo dyes, such as the histological stain Sirius Red, provide some insights into potential mechanisms. Sirius Red is a polysulfonated diazo dye used for staining collagen fibers. Through its interaction with collagen, it has been implicated in studies involving the Transforming Growth Factor-beta (TGF-β) and Wnt signaling pathways , both of which are crucial in fibrosis and tissue remodeling.[12]
The TGF-β pathway plays a central role in tissue fibrosis, and its modulation is a key therapeutic target.[13][14] The Wnt signaling pathway is involved in a wide range of cellular processes, including cell proliferation, differentiation, and migration. The ability of polyazo dyes to interact with components of the extracellular matrix, such as collagen, suggests a potential indirect mechanism for modulating these pathways.
Below is a simplified representation of the TGF-β signaling pathway, which may be influenced by the interaction of polyazo dyes with the extracellular matrix.
Caption: Simplified TGF-β signaling pathway and potential interaction point for polyazo dyes.
Conclusion and Future Perspectives
Trisazo dyes, born out of the necessity for vibrant and durable colorants, are now finding new life in the realm of biomedical research. Their established synthetic routes allow for the creation of a diverse library of compounds with tunable properties. While their historical applications have been well-documented, their future potential lies in the systematic exploration of their biological activities.
Key areas for future research include:
-
Structure-Activity Relationship (SAR) Studies: A comprehensive understanding of how the chemical structure of trisazo dyes influences their biological effects is crucial for the rational design of new therapeutic agents.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by trisazo dyes will be essential for their development as drugs or research tools.
-
Targeted Drug Delivery: The azo bond is susceptible to reduction by azoreductases present in the gut microbiota. This property can be exploited for the colon-specific delivery of drugs.
The continued investigation of trisazo dyes promises to unlock new applications beyond their traditional role as colorants, offering exciting possibilities for the development of novel diagnostics and therapeutics.
References
- 1. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 2. ijhmr.com [ijhmr.com]
- 3. Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole [mdpi.com]
- 4. Synthesis, spectroscopic characterization and dyeing performance of novel bis azo dyes derived from benzidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and application of a novel polyazo dye as a universal acid–base indicator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cnreagent.com [cnreagent.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Azo dyes – biological activity and synthetic strategy | Semantic Scholar [semanticscholar.org]
- 11. Direct Blue 1 | 2610-05-1 | AbMole | Chicago Sky Blue 6B [abmole.cn]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Fluorescence of Picrosirius Red Multiplexed With Immunohistochemistry for the Quantitative Assessment of Collagen in Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Direct Brown 115 Staining for Cellulose Fibers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Brown 115 is a trisazo direct dye used for the dyeing of cellulose fibers, leather, and paper.[1][2][3] In a research context, it serves as a valuable tool for the visualization and qualitative assessment of cellulose-based materials. Its affinity for cellulose fibers is governed by non-covalent interactions, including hydrogen bonding and van der Waals forces.[4] This document provides a detailed protocol for the application of this compound as a staining agent for cellulose fibers for microscopic analysis.
Principle of Staining
Direct dyes, such as this compound, are anionic dyes that can be applied directly to cellulosic fibers in a neutral or slightly alkaline bath.[5] The elongated and planar structure of the dye molecule facilitates its alignment with the linear cellulose polymers. The staining process is influenced by factors such as electrolyte concentration, temperature, and pH, which affect the dye's aggregation and its affinity for the fiber.[5]
Materials and Reagents
-
This compound (C.I. 35005)
-
Cellulose fibers (e.g., cotton, linen, viscose, or extracted cellulose)
-
Distilled or deionized water
-
Sodium chloride (NaCl)
-
Sodium carbonate (Na₂CO₃) (optional, for pH adjustment)
-
Ethanol (optional, for solution stability)[6]
-
Microscope slides and coverslips
-
Mounting medium (e.g., glycerol or a commercial mounting medium)
-
Standard laboratory glassware and equipment
Quantitative Data Summary
The optimal parameters for staining can vary depending on the specific type of cellulose fiber and the desired staining intensity. The following table provides a starting point for optimization.
| Parameter | Recommended Range | Notes |
| This compound Concentration | 0.1% - 1.0% (w/v) | Higher concentrations may lead to overstaining and loss of structural detail. |
| Sodium Chloride (NaCl) Concentration | 1% - 10% (w/v) | Acts as an electrolyte to promote dye exhaustion onto the fiber.[5] |
| Staining Temperature | 40°C - 95°C | Higher temperatures generally increase the rate of dyeing. |
| Staining Time | 15 - 60 minutes | Longer times may be required for thicker or more crystalline fibers. |
| pH | 6.0 - 8.0 | A neutral to slightly alkaline pH is generally preferred for direct dyes.[5] |
Experimental Protocol
Preparation of Staining Solution
-
Stock Dye Solution (1% w/v): Dissolve 1.0 g of this compound powder in 100 mL of distilled water. Gentle heating and stirring may be required to fully dissolve the dye. For improved stability, a small amount of ethanol (e.g., 1-2 mL) can be added.[6]
-
Working Staining Solution (0.1% w/v): Dilute the stock dye solution 1:10 with distilled water.
-
Salt Addition: Add sodium chloride to the working staining solution to the desired concentration (e.g., 5% w/v).
Preparation of Cellulose Fibers
-
Wetting: Thoroughly wet the cellulose fibers with distilled water to ensure even dye uptake.
-
Mounting (for microscopy): Tease apart a small sample of the wetted fibers on a clean microscope slide.
Staining Procedure
-
Application: Apply a few drops of the working staining solution to the fibers on the microscope slide, ensuring they are fully immersed.
-
Incubation: Place the slide in a heated, humid chamber (e.g., a covered petri dish with moist filter paper on a hot plate) at the desired temperature (e.g., 60°C) for the specified time (e.g., 30 minutes).
-
Washing: After incubation, carefully remove the excess staining solution using a pipette. Wash the fibers by adding a few drops of distilled water and then removing it. Repeat this washing step 2-3 times to remove unbound dye.
-
Mounting: Add a drop of mounting medium (e.g., glycerol) to the stained fibers and place a coverslip over them, avoiding air bubbles.
Microscopic Examination
Examine the stained fibers under a light microscope. Cellulose fibers should appear brown to reddish-brown.
Experimental Workflow
Caption: Experimental workflow for this compound staining of cellulose fibers.
Signaling Pathway and Logical Relationships
Caption: Logical relationship of components in the this compound staining process.
References
- 1. China DIRECT BROWN AGL 100%,this compound Manufacturers, Suppliers & Factory - Products - DIMACOLOR INDUSTRY GROUP CO.,LTD [dimacolorgroup.com]
- 2. This compound|CAS No:12239-29-1/70306-36-8 - Direct dye [chinainterdyes.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. This compound | 12239-29-1 | Benchchem [benchchem.com]
- 5. Dyeing of cellulosic fibers with direct dyes. | PPTX [slideshare.net]
- 6. stainsfile.com [stainsfile.com]
Application Notes and Protocols: Staining Plant Cell Walls with Direct Brown 115
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Brown 115, a trisazo direct dye, is conventionally utilized in the textile and paper industries for its high affinity for cellulosic fibers.[1][2][3] This strong interaction with cellulose, a primary component of plant cell walls, suggests its potential as a histochemical stain for botanical research. These application notes provide a comprehensive overview and a detailed protocol for the use of this compound as a stain for visualizing plant cell walls in microscopic analyses. The protocols outlined are designed for bright-field microscopy. While the fluorogenic potential of this compound is unknown, suggestions for its evaluation in fluorescence microscopy are also discussed.
Principle and Mechanism of Staining
This compound is an anionic dye that belongs to the class of direct dyes, so-named for their ability to dye cellulosic materials directly without the need for a mordant. The staining mechanism is primarily based on non-covalent interactions between the dye molecules and the cellulose microfibrils within the plant cell wall. These interactions are thought to include:
-
Hydrogen Bonding: The numerous hydroxyl groups on the cellulose chains form hydrogen bonds with the functional groups (such as amino and hydroxyl groups) present on the this compound molecule.
-
Van der Waals Forces: The planar structure of the dye molecule allows for close association with the flat surfaces of the cellulose fibrils, leading to significant Van der Waals interactions.
This affinity for cellulose results in the selective staining of primary and secondary cell walls, providing clear visualization of cellular morphology and tissue organization.
Data Presentation
As the application of this compound for quantitative microscopic analysis is a novel approach, experimentally determined data is not yet available. The following tables are provided as templates for researchers to populate with their own experimental data.
Table 1: Staining Characteristics of this compound in Various Plant Tissues
| Plant Species | Tissue Type | Staining Intensity (Arbitrary Units) | Optimal Staining Time (minutes) |
| Arabidopsis thaliana | Root | ||
| Arabidopsis thaliana | Stem | ||
| Zea mays | Leaf | ||
| Pinus sylvestris | Xylem |
Table 2: Recommended Concentrations of this compound for Optimal Staining
| Plant Tissue Hardness | Recommended Dye Concentration (% w/v) | Incubation Time (minutes) |
| Soft (e.g., parenchyma) | 0.1 - 0.5 | 5 - 15 |
| Hard (e.g., sclerenchyma, xylem) | 0.5 - 1.0 | 15 - 30 |
Table 3: Spectroscopic Properties of this compound (To be determined experimentally)
| Property | Wavelength (nm) |
| Absorbance Maximum (λmax) | |
| Emission Maximum (λem) | |
| Recommended Excitation Wavelength | |
| Recommended Emission Filter |
Experimental Protocols
Protocol 1: Preparation of Plant Tissue Sections
This protocol describes the preparation of thin sections of plant material suitable for staining and microscopic observation.
Materials:
-
Fresh plant material (e.g., stems, roots, leaves)
-
Sharp razor blade or microtome
-
Petri dishes or watch glasses
-
Fine-tipped forceps
-
Microscope slides and coverslips
-
Distilled water
-
Fixative solution (e.g., FAA: 50% ethanol, 5% acetic acid, 10% formalin) (Optional)
Procedure:
-
Tissue Excision: Carefully excise a small piece of the desired plant tissue.
-
(Optional) Fixation: For long-term preservation and to prevent tissue degradation, immerse the tissue in a fixative solution for at least 24 hours.[4]
-
Sectioning:
-
Free-hand Sectioning: For softer tissues, hold the sample firmly and use a sharp, wet razor blade to cut thin, transverse or longitudinal sections.[5][6]
-
Microtome Sectioning: For harder tissues or for more uniform sections, embed the tissue in a suitable medium (e.g., paraffin wax) and use a microtome to obtain sections of 10-50 µm thickness.
-
-
Collection and Washing: Transfer the sections to a petri dish containing distilled water using fine-tipped forceps. Wash the sections gently by transferring them to fresh distilled water to remove any debris.
Protocol 2: Staining Plant Cell Walls with this compound for Bright-Field Microscopy
Materials:
-
Prepared plant tissue sections
-
This compound staining solution (0.1% - 1.0% w/v in distilled water)
-
Distilled water
-
Microscope slides and coverslips
-
Mounting medium (e.g., glycerol or a commercial mounting medium)
Procedure:
-
Preparation of Staining Solution: Prepare a 0.1% to 1.0% (w/v) stock solution of this compound in distilled water. The optimal concentration may vary depending on the tissue type and should be determined empirically.
-
Staining: Transfer the washed plant sections into the this compound staining solution. Incubate for 5-30 minutes. Softer tissues will require shorter incubation times, while lignified or thicker tissues may require longer incubation.
-
Washing: After incubation, transfer the stained sections back into a petri dish with distilled water to rinse off excess stain. A brief wash of 1-2 minutes is typically sufficient.
-
Mounting: Place a drop of mounting medium onto a clean microscope slide. Carefully transfer a stained section into the drop of medium.
-
Coverslipping: Gently lower a coverslip over the section, avoiding air bubbles.
-
Observation: Observe the stained sections under a bright-field microscope. Cell walls should appear in shades of brown.
Visualization of Workflows and Pathways
Caption: Workflow for staining plant cell walls with this compound.
Caption: Binding mechanism of this compound to cellulose.
Considerations for Fluorescence Microscopy
While this compound is not documented as a fluorescent stain, many direct dyes, such as Congo Red, exhibit fluorescence, particularly when bound to cellulose. To explore the potential of this compound as a fluorescent stain, the following steps are recommended:
-
Determine Spectroscopic Properties: Dissolve this compound in a suitable solvent (e.g., water or ethanol) and measure its absorbance and fluorescence emission spectra using a spectrophotometer and a spectrofluorometer, respectively. This will identify the optimal excitation and emission wavelengths.
-
Test Staining Protocol: Follow the staining protocol outlined above.
-
Microscopy: Use a fluorescence microscope equipped with appropriate filter sets corresponding to the determined excitation and emission maxima. A DAPI or a green fluorescent protein (GFP) filter set might be a reasonable starting point for initial screening if the spectral properties are unknown.
-
Controls: Include unstained control samples to assess the level of autofluorescence from the plant tissue.
Troubleshooting
-
Weak Staining: Increase the concentration of the this compound solution or extend the incubation time. Ensure that the plant sections are sufficiently thin to allow for dye penetration.
-
Overstaining: Decrease the dye concentration or shorten the incubation time. Ensure thorough washing after the staining step.
-
Uneven Staining: Ensure that the sections are fully submerged in the staining solution and are not folded or overlapping. Agitation during staining may also improve evenness.
-
High Background: For fluorescence microscopy, if high background staining is observed, additional washing steps or a reduction in dye concentration may be necessary.
Conclusion
This compound presents a promising, cost-effective, and simple staining method for the visualization of plant cell walls in bright-field microscopy. Its strong affinity for cellulose provides a basis for its use in botanical research. Further investigation is warranted to determine its potential as a fluorescent stain. The protocols and guidelines provided here offer a solid foundation for researchers to explore the utility of this compound in their studies of plant anatomy and cell biology.
References
- 1. This compound | 12239-29-1 | Benchchem [benchchem.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. This compound|CAS No:12239-29-1/70306-36-8 - Direct dye [chinainterdyes.com]
- 4. a100.gov.bc.ca [a100.gov.bc.ca]
- 5. moticmicroscopes.com [moticmicroscopes.com]
- 6. Chapter 9: A Beginner's Guide to the Study of Plant Structure [ableweb.org]
Direct Brown 115: An Industrial Dye with Limited Application in Biological Microscopy
For Researchers, Scientists, and Drug Development Professionals
Direct Brown 115, a trisazo dye, is primarily utilized in the textile, paper, and leather industries for its effective cellulose-staining properties. While its affinity for cellulose might suggest potential applications in biological microscopy for staining plant cells or other cellulose-containing structures, a thorough review of scientific literature and safety data indicates that it is not a standard or recommended biological stain. This document provides a comprehensive overview of this compound, including its known properties, industrial applications, and a critical assessment of its suitability for biological staining, emphasizing the associated hazards.
Chemical and Physical Properties
This compound is a complex trisazo dye, meaning its molecular structure contains three azo groups (-N=N-). This chemical feature is responsible for its color and its ability to bind to substrates.
| Property | Description | Source |
| C.I. Name | This compound | [1] |
| CAS Number | 12239-29-1 / 70306-36-8 | [1][2] |
| Appearance | Brown Powder | [1] |
| Molecular Structure | Trisazo | [3] |
| Application | Dyeing and Coloring for Cellulose Fiber | [1] |
Industrial Applications
The primary application of this compound is in the dyeing of cellulose-based materials. Its properties make it suitable for:
-
Textile Dyeing: Coloring cotton and other cellulosic fabrics.
-
Paper Coloring: Imparting a brown color to paper products.
-
Leather Dyeing: Used in the finishing of leather goods.
Assessment for Use as a Biological Stain
While theoretically, a cellulose-binding dye could be used to stain plant cell walls or certain microbial structures, there is no established protocol for using this compound in biological microscopy. The lack of standardized procedures, validation studies, and established safety protocols for this specific application presents significant challenges and risks for researchers.
Safety and Hazard Information
The Material Safety Data Sheet (MSDS) for this compound highlights several potential hazards that are critical for any laboratory professional to consider.[4]
Potential Health Effects: [4]
-
Ingestion: Harmful if swallowed, may cause stomach discomfort, nausea, vomiting, and diarrhea.
-
Inhalation: May cause irritation of the respiratory tract.
-
Eye Contact: Dust may cause irritation and inflammation.
-
Skin Contact: Prolonged or repeated contact may cause skin irritation in sensitive individuals.
-
Chronic Effects: Possible risks of irreversible effects.
Handling and Personal Protective Equipment (PPE): [4]
Due to these hazards, strict safety precautions are necessary when handling this compound powder:
-
Use in a well-ventilated area or with a chemical fume hood.
-
Wear an approved respirator.
-
Use chemical safety goggles.
-
Wear protective gloves.
-
Avoid generating dust.
The following diagram outlines the necessary workflow for safely handling a potentially hazardous chemical like this compound in a research setting.
The Use of Textile Dyes in Biological Staining
While some textile dyes have found applications in biological staining (e.g., Coomassie Brilliant Blue for proteins), this is not a universal characteristic.[5] The transition from an industrial dye to a reliable biological stain requires rigorous testing and purification. Industrial-grade dyes may contain impurities that can interfere with staining, produce artifacts, or be toxic to living cells.
The following diagram illustrates the logical considerations when evaluating an industrial dye for a biological application.
Conclusion and Recommendations
This compound is a potent dye for industrial applications involving cellulose. However, due to the lack of established protocols, potential for impurities, and significant health and safety concerns, its use as a biological stain in microscopy is not recommended. Researchers seeking to stain cellulose or other biological structures should opt for established, purified, and validated biological stains for which safety and staining protocols are well-documented. The risks associated with using unvalidated industrial dyes like this compound in a laboratory setting outweigh the potential benefits. Always consult the Material Safety Data Sheet before handling any chemical and prioritize the use of reagents that are intended and certified for biological research.
References
Application Notes and Protocols for Direct Brown 115 Staining of Leather and Paper
Introduction
Direct Brown 115 is a trisazo direct dye utilized in the coloring of cellulosic materials such as paper and leather.[1][2][3] Its molecular structure allows for a strong affinity to these substrates through non-covalent interactions, including hydrogen bonding and van der Waals forces.[1] This document provides detailed protocols for the application of this compound for staining leather and paper, intended for researchers, scientists, and professionals in drug development who may use staining techniques for visualization and analysis.
Product Information
-
Product Name: this compound
-
C.I. Name: this compound
-
CAS Number: 12239-29-1[4]
-
Appearance: Brown Powder[5]
-
Application: Suitable for dyeing and coloring cellulose fibers, including leather and paper.[2][5][6]
Quantitative Data Summary
The following table summarizes key parameters and fastness properties of this compound, primarily on cotton, which serves as a relevant indicator for other cellulosic materials. Optimal parameters for leather and paper may require adjustment based on the specific substrate and desired outcome.
| Parameter/Property | Value/Rating | Notes |
| Physical Appearance | Brown Powder | [5] |
| Shade | Brown to Reddish-Brown | [7] |
| Light Fastness | 6 | On a scale of 1-8, where 8 is the highest.[5] |
| Soaping Fastness (Fading) | 3-4 | On a scale of 1-5, where 5 is the highest.[5] |
| Water Logging Fastness (Fading) | 3 | On a scale of 1-5, where 5 is the highest.[5] |
| Acid Resistance | 3-4 | On a scale of 1-5, where 5 is the highest.[5] |
| Alkali Resistance | 4-5 | On a scale of 1-5, where 5 is the highest.[5] |
Experimental Protocols
Protocol 1: Staining of Leather with this compound
This protocol outlines the procedure for dyeing leather using this compound. The process involves surface preparation, dye application, and post-treatment to ensure proper fixation and fastness.
Materials:
-
This compound dye powder
-
Vegetable-tanned or chrome-tanned leather pieces
-
Distilled water
-
Sodium carbonate (Soda ash)
-
Sodium chloride or Glauber's salt (optional, for enhancing exhaustion)
-
Formic acid or acetic acid
-
Leather conditioner
-
Beakers or dye bath containers
-
Stirring rods
-
Heating plate with magnetic stirrer
-
Protective gloves, safety goggles, and lab coat
Methodology:
-
Leather Preparation:
-
Clean the leather surface to remove any dirt, oils, or finishes. A mild leather cleaner can be used.
-
For vegetable-tanned leather, it is recommended to wet the leather with water before dyeing to ensure even dye penetration.
-
-
Dye Bath Preparation:
-
Prepare a stock solution of this compound (e.g., 10 g/L) by dissolving the dye powder in hot distilled water (80-90°C). Stir until the dye is completely dissolved.
-
In a separate dye bath, add the required volume of the dye stock solution to achieve the desired concentration (e.g., 1-5% on the weight of leather).
-
Adjust the pH of the dye bath to a neutral or slightly alkaline range (pH 7.0-8.0) using a small amount of sodium carbonate.
-
-
Dyeing Process:
-
Immerse the prepared leather into the dye bath.
-
Slowly increase the temperature of the dye bath to 50-60°C while stirring continuously.
-
Maintain this temperature for 30-60 minutes to allow for dye penetration and fixation.
-
For deeper shades, an electrolyte such as sodium chloride or Glauber's salt (10-20% on the weight of leather) can be added to the dye bath in portions.
-
-
Fixation and Rinsing:
-
After the desired shade is achieved, gradually cool down the dye bath.
-
To fix the dye, slowly add a weak acid solution (e.g., 1-2% formic acid or acetic acid on the weight of leather) to the dye bath to lower the pH to approximately 4.0-5.0.
-
Continue to process for another 15-20 minutes.
-
Remove the leather from the dye bath and rinse thoroughly with cold water until the water runs clear.
-
-
Post-Treatment:
-
Allow the leather to dry completely in a cool, dry place away from direct sunlight.
-
Once dry, apply a leather conditioner to restore moisture and flexibility.
-
Protocol 2: Staining of Paper with this compound
This protocol describes the "dyeing in stuff" method, where the dye is added to the paper pulp before sheet formation. This ensures a uniform and consistent color throughout the paper.
Materials:
-
This compound dye powder
-
Cellulose pulp (e.g., recycled paper pulp, cotton linter pulp)
-
Distilled water
-
Sodium carbonate (Soda ash)
-
Rosin size and alum (optional, for sizing and improved dye retention)
-
Beaker or container for pulp slurry
-
Stirrer
-
Papermaking screen and deckle
-
Blotting paper or absorbent cloths
Methodology:
-
Pulp Preparation:
-
Prepare a pulp slurry by dispersing the cellulose pulp in water to the desired consistency.
-
-
Dye Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 g/L) by dissolving the dye powder in hot distilled water.
-
-
Dyeing Process:
-
Add the calculated amount of this compound stock solution to the pulp slurry to achieve the desired shade (typically 0.1-2.0% dye on dry pulp weight).
-
Stir the pulp slurry gently for 15-30 minutes to ensure even distribution of the dye.
-
The dyeing process is generally carried out at room temperature, but for deeper shades, the temperature can be raised to 40-50°C.
-
The pH of the pulp slurry should be maintained in the neutral to slightly alkaline range (pH 7.0-8.0) for optimal dyeing.[1]
-
-
Sizing and Sheet Formation (Optional):
-
If sizing is required, add rosin size to the dyed pulp slurry and mix for 5-10 minutes.
-
Subsequently, add alum to precipitate the size onto the fibers and fix the dye.
-
-
Sheet Formation and Drying:
-
Form the paper sheets using a screen and deckle.
-
Press the sheets between blotting papers to remove excess water.
-
Allow the paper sheets to air dry completely or use a heated press.
-
Safety Precautions
This compound is a chemical dye and should be handled with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat when handling the dye powder and solutions.[8]
-
Ventilation: Work in a well-ventilated area or under a fume hood to avoid inhalation of dust particles.[8]
-
Ingestion: Do not eat, drink, or smoke while working with the dye. In case of accidental ingestion, seek immediate medical attention.[8]
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with plenty of water and seek medical advice if irritation persists.
-
Spills: In case of a spill, clean up the powder carefully to avoid generating dust.[8]
-
Disposal: Dispose of the dye and any contaminated materials in accordance with local regulations.
Diagrams
Caption: Experimental Workflow for this compound Staining of Leather.
Caption: Experimental Workflow for this compound Staining of Paper.
References
- 1. This compound | 12239-29-1 | Benchchem [benchchem.com]
- 2. This compound Brown Agl 100% CAS: 12239-29-1 Textile Direct Dyes - Direct Dyestuff and Textile Dyes [orienchem.en.made-in-china.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. 12239-29-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. cncolorchem.com [cncolorchem.com]
- 6. China DIRECT BROWN AGL 100%,this compound Manufacturers, Suppliers & Factory - Products - DIMACOLOR INDUSTRY GROUP CO.,LTD [dimacolorgroup.com]
- 7. This compound TDS|this compound from Chinese supplier and producer - DIRECT BROWN DYES - Enoch dye [enochdye.com]
- 8. cncolorchem.com [cncolorchem.com]
Quantitative Determination of Direct Brown 115 in Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative determination of Direct Brown 115 in solution. The methodologies outlined are essential for quality control, stability testing, and formulation analysis in various research and development settings.
Overview of Analytical Techniques
The quantitative analysis of this compound, a trisazo dye, in solutions can be effectively performed using two primary analytical techniques: UV-Visible (UV-Vis) Spectrophotometry and High-Performance Liquid Chromatography (HPLC).
-
UV-Vis Spectrophotometry offers a rapid, cost-effective, and straightforward method for determining the concentration of the dye in a solution, based on its light-absorbing properties. This method is particularly useful for routine analysis of samples with a known and simple matrix.
-
High-Performance Liquid Chromatography (HPLC) provides a more selective and sensitive approach, capable of separating this compound from other components in a complex mixture before quantification. This is the preferred method for analyzing formulations, and stability samples where degradation products may be present.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of the analytical methods for the quantification of this compound.
Table 1: UV-Vis Spectrophotometry Method Validation Parameters
| Parameter | Typical Value |
| Wavelength of Maximum Absorbance (λmax) | To be determined experimentally (typically in the visible range for brown dyes) |
| Linear Range | 0.5 - 25 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (Recovery) | 98 - 102% |
| Precision (RSD%) | < 2% |
Table 2: HPLC Method Validation Parameters
| Parameter | Typical Value |
| Linear Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.9995 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (Recovery) | 97 - 103% |
| Precision (RSD%) | < 1.5% |
Experimental Protocols
UV-Vis Spectrophotometric Method
This protocol describes the steps for determining the concentration of this compound in a solution using a UV-Vis spectrophotometer. The method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.[1]
3.1.1. Materials and Equipment
-
This compound reference standard
-
Distilled or deionized water (or appropriate solvent)
-
UV-Vis Spectrophotometer
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes
-
Quartz or glass cuvettes
3.1.2. Experimental Workflow
Caption: Workflow for UV-Vis Spectrophotometric Analysis.
3.1.3. Detailed Protocol
-
Preparation of Stock Standard Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve it in a small amount of distilled water in a 100 mL volumetric flask.
-
Make up the volume to 100 mL with distilled water and mix thoroughly.
-
-
Preparation of Working Standard Solutions:
-
Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 15, 20, and 25 µg/mL) by diluting the stock solution with distilled water in volumetric flasks.
-
-
Preparation of Sample Solution:
-
Dilute the sample solution containing an unknown concentration of this compound with distilled water to bring the expected concentration within the linear range of the assay.
-
-
Spectrophotometric Measurement:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up.
-
Determine the wavelength of maximum absorbance (λmax) by scanning a mid-range standard solution (e.g., 10 µg/mL) across the visible spectrum (typically 400-700 nm).
-
Set the spectrophotometer to the determined λmax.
-
Zero the instrument using a blank solution (distilled water).
-
Measure the absorbance of each working standard and the sample solution.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus concentration for the working standards.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Determine the concentration of this compound in the sample solution using its absorbance value and the calibration curve equation.
-
High-Performance Liquid Chromatography (HPLC) Method
This protocol provides a selective and sensitive method for the quantification of this compound using HPLC with a Diode Array Detector (DAD) or a UV-Vis detector.
3.2.1. Materials and Equipment
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Ammonium acetate or other suitable buffer salt
-
HPLC system with a pump, autosampler, column oven, and DAD/UV-Vis detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3.2.2. Experimental Workflow
Caption: Workflow for HPLC Analysis.
3.2.3. Detailed Protocol
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 20 mM Ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes, then hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: DAD at the λmax of this compound (to be determined, or a suitable wavelength in the visible range).
-
-
Preparation of Mobile Phase:
-
Prepare the mobile phase components and degas them before use.
-
-
Preparation of Standard and Sample Solutions:
-
Follow the same procedure as for the UV-Vis method to prepare stock and working standard solutions.
-
Dilute the sample to an appropriate concentration with the initial mobile phase composition.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the initial mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in increasing order of concentration, followed by the sample solutions.
-
-
Data Analysis:
-
Integrate the peak area of this compound in each chromatogram.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Perform a linear regression to determine the equation of the line and the correlation coefficient.
-
Calculate the concentration of this compound in the sample using its peak area and the calibration curve.
-
Signaling Pathways and Logical Relationships
The analytical process follows a logical progression from sample preparation to data analysis, as depicted in the workflow diagrams. The core principle for both methods is the establishment of a relationship between a measurable signal (absorbance or peak area) and the concentration of the analyte.
Caption: Logical Relationship in Quantitative Analysis.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Direct Brown 115
Introduction
Direct Brown 115 is a trisazo dye utilized in the textile and paper industries for dyeing cellulose fibers.[1][2][3] As with many commercial dyes, it is important to have a reliable analytical method to assess its purity, stability, and to detect any potential impurities or degradation products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a dye mixture.[4] This application note outlines a general protocol for the analysis of this compound using reverse-phase HPLC with UV-Vis detection.
Azo dyes are extensively used in various consumer products, and some can degrade to form carcinogenic aromatic amines.[5][6] Therefore, robust analytical methods are crucial for quality control and safety assessment. The method described here is based on established principles for the analysis of azo dyes and can be adapted for various research and quality control applications.[7]
Experimental Workflow
Caption: Experimental workflow for the HPLC analysis of this compound.
Protocols
1. Materials and Reagents
-
This compound standard
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
HPLC grade water (e.g., Milli-Q or equivalent)
-
Formic acid (or ammonium formate, depending on the chosen mobile phase)
-
0.45 µm syringe filters
2. Instrumentation
-
An HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
3. Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 (v/v) mixture of methanol and water. Sonicate for 15 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase A.
-
Sample Preparation: For the analysis of a solid sample, prepare it in the same manner as the standard stock solution. If the dye is in a liquid matrix, it may require extraction or dilution with the mobile phase. For dyes extracted from textiles, a common method involves extraction with a mixture of HCl, methanol, and water.[8]
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.
4. HPLC Conditions
The following are general starting conditions that may require optimization for a specific instrument and column.
| Parameter | Recommended Setting |
| Column | Reverse-phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV-Vis at the λmax of this compound (to be determined, likely in the visible range, e.g., 400-600 nm, and a UV wavelength, e.g., 254 nm, for impurities) |
Data Presentation
Quantitative analysis of this compound and its impurities can be performed by creating a calibration curve from the working standard solutions. The peak area of the analyte is plotted against its concentration. The concentration of the analyte in a sample can then be determined from its peak area using the calibration curve.
Table 1: Representative Quantitative Data for HPLC Analysis of this compound
| Compound | Retention Time (min) | Peak Area (mAU*s) | Concentration (µg/mL) |
| Impurity 1 | 5.8 | 150.2 | To be determined |
| This compound | 15.2 | 12580.5 | 50.0 |
| Impurity 2 | 18.1 | 210.7 | To be determined |
| Impurity 3 | 22.5 | 95.3 | To be determined |
Note: The data presented in this table are for illustrative purposes only. Actual retention times and peak areas will vary depending on the specific HPLC system, column, and experimental conditions.
Signaling Pathways and Logical Relationships
In the context of HPLC analysis, a logical relationship diagram is more appropriate than a signaling pathway. The following diagram illustrates the logical steps involved in method development for the HPLC analysis of an azo dye like this compound.
Caption: Logical workflow for HPLC method development for azo dyes.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound | 12239-29-1 | Benchchem [benchchem.com]
- 3. China DIRECT BROWN AGL 100%,this compound Manufacturers, Suppliers & Factory - Products - DIMACOLOR INDUSTRY GROUP CO.,LTD [dimacolorgroup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. waters.com [waters.com]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: A Comprehensive Guide to Studying Direct Brown 115 Dye-Fiber Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for investigating the interaction between Direct Brown 115, a trisazo dye, and textile fibers, with a particular focus on cellulosic fibers like cotton. The protocols outlined below will guide researchers in determining the kinetic, thermodynamic, and equilibrium properties of the dyeing process, offering insights into the dye's affinity and behavior.
Introduction to this compound in Dye-Fiber Interaction Studies
This compound is a water-soluble anionic dye belonging to the trisazo class, characterized by the presence of three azo groups (-N=N-) in its molecular structure.[1][2] It is primarily used for dyeing cellulosic fibers such as cotton, viscose, and paper, as well as leather.[1][3] The interaction between this compound and cellulosic fibers is predominantly governed by non-covalent forces, including hydrogen bonding and van der Waals forces.[1] Understanding the kinetics, equilibrium, and thermodynamics of this interaction is crucial for optimizing dyeing processes, improving dye uptake, and ensuring the color fastness of the final product.
Experimental Protocols
Materials and Equipment
-
Dye: this compound (powder)
-
Fiber: Scoured and bleached cotton yarn or fabric
-
Chemicals: Sodium chloride (NaCl), distilled or deionized water, buffers for pH adjustment
-
Equipment:
-
Spectrophotometer (for determining dye concentration)
-
Shaking water bath or orbital shaker with temperature control
-
pH meter
-
Analytical balance
-
Glassware (beakers, flasks, pipettes)
-
Centrifuge (optional, for separating fiber from solution)
-
Protocol 1: Determination of Adsorption Kinetics
This protocol aims to determine the rate at which this compound is adsorbed by the fiber.
-
Prepare a stock solution of this compound (e.g., 1000 mg/L) in distilled water.
-
Prepare a series of dye baths with a known initial concentration of this compound (e.g., 50 mg/L) and a specific concentration of NaCl (e.g., 10 g/L) in flasks. Adjust the pH to a desired value (e.g., pH 7).
-
Accurately weigh a specific amount of cotton fiber (e.g., 1 gram) and add it to each dye bath.
-
Place the flasks in a shaking water bath set to a constant temperature (e.g., 60°C).
-
At regular time intervals (e.g., 5, 10, 20, 30, 60, 90, 120 minutes), withdraw a small aliquot of the dye solution from each flask.
-
Measure the absorbance of the withdrawn aliquots at the maximum wavelength of absorption (λmax) for this compound using a spectrophotometer. A calibration curve of known dye concentrations versus absorbance should be prepared beforehand to determine the concentration of the unknown samples.
-
Calculate the amount of dye adsorbed per unit mass of fiber at each time point (q_t) using the following equation:
q_t = (C_0 - C_t) * V / m
Where:
-
q_t is the amount of dye adsorbed at time t (mg/g)
-
C_0 is the initial dye concentration (mg/L)
-
C_t is the dye concentration at time t (mg/L)
-
V is the volume of the dye bath (L)
-
m is the mass of the fiber (g)
-
-
Analyze the data using pseudo-first-order and pseudo-second-order kinetic models to determine the rate constants.
Protocol 2: Determination of Adsorption Isotherms
This protocol helps to understand the equilibrium distribution of the dye between the fiber and the dye bath.
-
Prepare a series of dye baths with varying initial concentrations of this compound (e.g., 10, 20, 40, 60, 80, 100 mg/L) and a constant concentration of NaCl (e.g., 10 g/L).
-
Accurately weigh a specific amount of cotton fiber (e.g., 1 gram) and add it to each dye bath.
-
Agitate the flasks in a shaking water bath at a constant temperature (e.g., 60°C) for a time sufficient to reach equilibrium (determined from the kinetic study, e.g., 120 minutes).
-
After equilibrium , measure the final concentration of the dye in each bath (C_e) using a spectrophotometer.
-
Calculate the amount of dye adsorbed at equilibrium (q_e) for each initial concentration using the equation:
q_e = (C_0 - C_e) * V / m
-
Analyze the data using the Langmuir and Freundlich isotherm models to determine the adsorption capacity and intensity.
Protocol 3: Determination of Thermodynamic Parameters
This protocol investigates the effect of temperature on the dyeing process to determine thermodynamic parameters.
-
Repeat the adsorption isotherm experiment (Protocol 2.3) at different temperatures (e.g., 40°C, 50°C, 60°C, 70°C).
-
Calculate the Langmuir constant (K_L) from the isotherm data at each temperature.
-
Determine the thermodynamic parameters (Gibbs free energy change, ΔG°; enthalpy change, ΔH°; and entropy change, ΔS°) using the following equations:
ΔG° = -RT ln(K_L)
ln(K_L) = (ΔS°/R) - (ΔH°/RT) (van 't Hoff equation)
Where:
-
R is the universal gas constant (8.314 J/mol·K)
-
T is the absolute temperature (K)
-
K_L is the Langmuir constant (L/mol)
A plot of ln(K_L) versus 1/T will yield a straight line with a slope of -ΔH°/R and an intercept of ΔS°/R.
-
Data Presentation
The following tables present hypothetical data for the adsorption of this compound on cotton fiber. This data is for illustrative purposes to demonstrate how experimental results should be structured.
Table 1: Kinetic Parameters for the Adsorption of this compound on Cotton
| Kinetic Model | Parameters | Value |
| Pseudo-First-Order | q_e (exp) (mg/g) | 18.5 |
| q_e (cal) (mg/g) | 15.2 | |
| k_1 (min⁻¹) | 0.045 | |
| R² | 0.965 | |
| Pseudo-Second-Order | q_e (exp) (mg/g) | 18.5 |
| q_e (cal) (mg/g) | 18.8 | |
| k_2 (g/mg·min) | 0.003 | |
| R² | 0.998 |
Table 2: Adsorption Isotherm Parameters for this compound on Cotton at 60°C
| Isotherm Model | Parameters | Value |
| Langmuir | q_max (mg/g) | 25.6 |
| K_L (L/mg) | 0.15 | |
| R² | 0.995 | |
| Freundlich | K_F ((mg/g)(L/mg)¹/ⁿ) | 3.8 |
| n | 2.1 | |
| R² | 0.978 |
Table 3: Thermodynamic Parameters for the Adsorption of this compound on Cotton
| Temperature (K) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |
| 313 | -5.2 | ||
| 323 | -5.9 | 21.5 | 85.3 |
| 333 | -6.7 | ||
| 343 | -7.6 |
Visualizations
Experimental Workflow
Caption: Workflow for Dye-Fiber Interaction Studies.
Conceptual Model of Direct Dye Interaction with Cellulose Fiber
Caption: Dye-Fiber Interaction Model.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Direct Brown 115 Dyeing on Cotton
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dyeing of cotton with Direct Brown 115. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the dyeing process.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for dyeing cotton with this compound?
A1: For most direct dyes on cotton, the optimal dyeing temperature is near boiling, typically between 90-95°C.[1] This high temperature swells the cotton fibers, allowing for better dye penetration and fixation.[1] It is recommended to slowly raise the temperature to boiling and maintain it for 45-60 minutes.[2]
Q2: What is the role of salt in the dyeing process and how much should be used?
A2: Salt, such as sodium chloride or sodium sulfate, is a crucial electrolyte in the direct dyeing of cotton. It helps to neutralize the negative surface charge of the cotton fibers, which facilitates the exhaustion of the anionic direct dye from the dyebath onto the fabric.[1] The amount of salt required depends on the desired shade depth. As a general guideline:
-
Light Shades: 5% on weight of fabric (owf)
-
Medium Shades: 10% owf
-
Dark Shades: 20% owf[2]
For more precise measurements, concentrations can be expressed in grams per liter (g/L), with recommendations such as <0.5% shade = 5 g/L, 1.0-2.0% shade = 10-20 g/L, 2.0-4.0% shade = 20-30 g/L, and >4.0% shade = 30-40 g/L.[1]
Q3: What is the ideal pH for the dyebath?
A3: Direct dyeing of cotton is typically carried out in a neutral to slightly alkaline pH, generally between 7 and 9.[1] Soda ash (sodium carbonate) can be added to the dyebath at a concentration of 0.5% to 1% (owf) to achieve and maintain the desired alkaline conditions.[2][3]
Q4: How can I improve the wash fastness of cotton dyed with this compound?
A4: Direct dyes are known for their relatively poor wash fastness. To improve this, a post-treatment with a dye fixing agent is recommended.[4][5] These agents are typically cationic compounds that form a complex with the anionic dye molecule, increasing its size and reducing its solubility, thus improving its retention within the fiber.[6] The treatment is usually carried out at 30-40°C for 15-20 minutes.[1]
Q5: What causes uneven dyeing and how can it be prevented?
A5: Uneven dyeing can be caused by several factors, including improper pretreatment of the fabric, incorrect addition of dye and chemicals, temperature fluctuations, and inadequate fabric movement in the dyebath.[7][8] To prevent this, ensure the cotton fabric is properly scoured and bleached to remove impurities, add the dissolved dye and chemicals gradually, maintain a constant temperature, and ensure the fabric can move freely throughout the dyeing process.[9][10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Pale or Light Shade | Insufficient dye concentration. | Increase the percentage of this compound. |
| Insufficient salt concentration. | Increase the amount of salt to improve dye exhaustion. | |
| Dyeing temperature is too low. | Ensure the dyebath reaches and is maintained at 90-95°C. | |
| Dyeing time is too short. | Increase the dyeing time at the optimal temperature to at least 45-60 minutes. | |
| Uneven Dyeing/Patchiness | Improper fabric preparation. | Ensure the cotton fabric is thoroughly scoured and bleached before dyeing to remove impurities.[9] |
| Rapid addition of dye or salt. | Add the dissolved dye and salt solution gradually to the dyebath. | |
| Poor fabric movement. | Ensure the material-to-liquor ratio allows for free movement of the fabric in the dyebath.[9] | |
| Temperature fluctuations. | Maintain a consistent dyeing temperature.[7] | |
| Poor Wash Fastness/Color Bleeding | No after-treatment with a fixing agent. | Apply a suitable cationic dye fixing agent after dyeing.[4] |
| Ineffective fixing agent. | Ensure the correct concentration and application conditions (temperature, time) for the fixing agent are used. | |
| Insufficient rinsing after dyeing. | Thoroughly rinse the dyed fabric to remove any unfixed dye before the fixation step. | |
| Dye Spots | Undissolved dye particles. | Ensure the dye is completely dissolved before adding it to the dyebath. Straining the dye solution can help.[10] |
| Water hardness. | Use softened or deionized water for dyeing to prevent the precipitation of dye.[7] |
Experimental Protocols
Protocol 1: Standard Exhaust Dyeing of Cotton with this compound
-
Fabric Preparation:
-
Scour and bleach the cotton fabric to ensure it is free from impurities.
-
Determine the dry weight of the fabric to be dyed.
-
-
Dye Solution Preparation:
-
Calculate the required amount of this compound based on the desired shade percentage (e.g., 1% on weight of fabric).
-
Make a paste of the dye powder with a small amount of cold water.
-
Add boiling water to the paste while stirring continuously to ensure the dye is fully dissolved.
-
-
Dye Bath Setup:
-
Dyeing Procedure:
-
Introduce the wet cotton fabric into the dyebath at a temperature of 40°C.
-
Run for 10-15 minutes.
-
Gradually add the required amount of salt (e.g., 10% owf for a medium shade) in two to three portions over 15-30 minutes.[2]
-
Slowly raise the temperature of the dyebath to 90-95°C over 30 minutes.
-
Maintain this temperature for 45-60 minutes, ensuring the fabric is in constant, gentle motion.[2]
-
Cool the dyebath down to 60-70°C.[1]
-
-
Rinsing and After-treatment:
-
Remove the fabric from the dyebath and rinse thoroughly with cold water to remove any unfixed dye.
-
Prepare a fresh bath with a cationic dye fixing agent according to the manufacturer's instructions.
-
Treat the dyed fabric in the fixing bath at 30-40°C for 15-20 minutes.[1]
-
Rinse the fabric again and dry.
-
Protocol 2: Evaluation of Wash Fastness
-
Sample Preparation:
-
Take a sample of the dyed and fixed cotton fabric.
-
Stitch it together with a piece of undyed multi-fiber fabric (containing strips of different fibers like cotton, wool, polyester, etc.).
-
-
Washing Procedure (based on ISO 105-C06):
-
Prepare a wash solution containing a standard detergent (e.g., 4 g/L ECE non-phosphate detergent).
-
Place the sample in a stainless steel container with the wash solution and stainless steel balls (to provide mechanical action).
-
Wash at a specified temperature (e.g., 40°C or 60°C) for 30 minutes in a launder-o-meter or similar apparatus.
-
-
Evaluation:
-
After washing, rinse the sample and dry it.
-
Assess the change in color of the dyed fabric using the Grey Scale for Color Change.
-
Evaluate the degree of staining on each strip of the multi-fiber fabric using the Grey Scale for Staining.
-
Record the ratings (from 1 for poor to 5 for excellent).
-
Data Presentation
Table 1: Recommended Starting Parameters for Optimizing this compound Dyeing on Cotton
| Parameter | Range | Recommended Starting Point | Notes |
| Dye Concentration (% owf) | 0.5 - 4.0 | 1.0 | Adjust based on desired shade depth. |
| Salt Concentration (g/L) | 5 - 40 | 20 | Higher concentrations for darker shades.[1] |
| Soda Ash (% owf) | 0.5 - 1.0 | 1.0 | To maintain a slightly alkaline pH.[2][3] |
| Material-to-Liquor Ratio | 1:10 - 1:30 | 1:20 | Ensure free movement of fabric. |
| Dyeing Temperature (°C) | 80 - 100 | 95 | Slowly raise to this temperature.[1] |
| Dyeing Time (minutes) | 45 - 75 | 60 | At the maximum temperature.[2] |
| Fixing Agent Concentration | Manufacturer's recommendation | - | Varies by product. |
| Fixation Temperature (°C) | 30 - 60 | 40 | As per manufacturer's guidelines.[1] |
| Fixation Time (minutes) | 15 - 30 | 20 | As per manufacturer's guidelines.[1] |
Visualizations
Caption: Experimental workflow for optimizing this compound dyeing on cotton.
Caption: Troubleshooting logic for common issues in cotton dyeing.
References
- 1. textiletrainer.com [textiletrainer.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Dyeing of Cotton Fabric with Direct Dyes [textilesphere.com]
- 4. researchgate.net [researchgate.net]
- 5. How to improve direct dyes wash fastness? [tradeindia.com]
- 6. quora.com [quora.com]
- 7. textiletech24.wordpress.com [textiletech24.wordpress.com]
- 8. researchgate.net [researchgate.net]
- 9. fabricsstar.com [fabricsstar.com]
- 10. sahnifabrics.com [sahnifabrics.com]
Technical Support Center: Direct Brown 115 Fastness Improvement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the light and soaping fastness of Direct Brown 115.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor wash and light fastness?
A1: Direct dyes, including this compound, are water-soluble anionic dyes that adhere to cellulosic fibers like cotton through relatively weak intermolecular forces, not covalent bonds.[1][2] This lack of a strong bond makes them susceptible to desorption during washing (poor soaping fastness).[1][2] Their light fastness can also be variable, ranging from very poor to good, depending on the specific dye structure and its susceptibility to photodegradation.[2]
Q2: What is the general principle behind improving the fastness of direct dyes?
A2: The primary strategy is to increase the dye's molecular size within the fiber or decrease its water solubility after dyeing.[1][3] This is typically achieved through aftertreatments that form larger, less soluble complexes with the dye molecules, effectively trapping them within the fiber structure.[1][4]
Q3: Can improving wash fastness negatively affect light fastness?
A3: Yes, in some cases, treatments to improve wash fastness can reduce light fastness.[3][5] For example, certain cationic fixing agents may alter the dye's chemical structure in a way that makes it more susceptible to fading upon exposure to light.[3] It is crucial to test both properties after any treatment.
Q4: What are the main categories of aftertreatments for this compound?
A4: The main categories include treatments with cationic fixing agents, metal salts, resin finishing agents, and formaldehyde treatments.[2][3]
Troubleshooting Guide
Problem: Significant color bleeding during the first wash (poor soaping fastness).
-
Question: My fabric dyed with this compound loses a lot of color during the first wash. What is the most common cause and solution?
-
Answer: This is a classic issue with direct dyes due to their high water solubility and weak bonding to cellulosic fibers.[2] The most effective solution is to apply a cationic fixing agent after the dyeing process. These positively charged agents bind with the negatively charged (anionic) dye molecules to form a larger, insoluble complex within the fabric, significantly improving wash fastness.[1][4]
Problem: The shade of brown changes or dulls after applying a fixing agent.
-
Question: I used a cationic fixing agent, and while the wash fastness improved, the color of my this compound has changed. Why did this happen and how can I prevent it?
-
Answer: Color changes can occur when the fixing agent interacts with the dye's chromophore (the part of the molecule responsible for color).[3] To mitigate this, ensure you are using the manufacturer's recommended concentration of the fixing agent. It is also advisable to test different types of cationic fixatives (e.g., polyamine-based vs. resin-based) as they may interact differently with the dye.[6] Always conduct a small-scale trial before treating a large batch.
Problem: The light fastness of the dyed fabric is unacceptably low.
-
Question: My dyed material fades quickly when exposed to light. How can I improve the light fastness of this compound?
-
Answer: An aftertreatment with a solution of copper sulphate and acetic acid can markedly improve the light fastness of certain direct dyes.[3] The copper ions form a more stable complex with the dye molecule, making it more resistant to photodegradation.[7] Alternatively, applying a UV absorber or a light fastness enhancer during the finishing stage can also be effective.[7][8]
Problem: The fabric feels harsh or stiff after aftertreatment.
-
Question: After treating my dyed cotton with a resin-based fixing agent, the fabric's hand-feel has become stiff. How can I improve fastness without compromising softness?
-
Answer: Resin finishing does tend to impart some stiffness.[2] Consider using a non-reactive polycationic fixing agent, which typically has less impact on the fabric's hand-feel.[1] Alternatively, you can incorporate a compatible cationic softener in the final finishing bath. However, be aware that some softeners can negatively impact light fastness, so testing is essential.[7]
Experimental Protocols
Protocol 1: Aftertreatment with a Cationic Fixing Agent
This protocol details the steps for applying a cationic fixing agent to improve the wash fastness of fabric dyed with this compound.
-
Preparation: After dyeing and rinsing, ensure the fabric is free of loose, unfixed dye by thoroughly rinsing it until the water runs clear.[3] This prevents the precipitation of the fixing agent on the fabric surface.
-
Bath Preparation: Prepare a treatment bath with a cationic fixing agent at a concentration of 1-3% on the weight of the fabric (o.w.f.). The liquor ratio (ratio of fabric weight to bath volume) should be 1:20.
-
Treatment: Immerse the rinsed, dyed fabric into the fixing bath at 40°C.
-
Agitation: Agitate the fabric in the bath for 20-30 minutes to ensure even application.
-
Rinsing: Remove the fabric from the bath and give it a light rinse in cold water.
-
Drying: Squeeze or hydro-extract the excess water and dry the fabric at a moderate temperature.
Protocol 2: Aftertreatment with Copper Sulphate for Improved Light Fastness
This protocol outlines the procedure for treating dyed fabric with copper sulphate to enhance light fastness.
-
Preparation: The dyed and rinsed fabric should be ready for treatment.
-
Bath Preparation: Prepare a treatment bath containing 0.5-2% copper sulphate (CuSO₄) and 1% acetic acid (CH₃COOH) on the weight of the fabric (o.w.f.). Use a liquor ratio of 1:20.
-
Treatment: Immerse the fabric in the bath and raise the temperature to 60°C.
-
Duration: Treat the fabric for 20-30 minutes at 60°C with occasional stirring.[3]
-
Rinsing: After treatment, rinse the fabric thoroughly in cold water to remove any unfixed copper salts.
-
Drying: Squeeze and dry the fabric.
Protocol 3: Standard Washing Fastness Test (ISO 105-C06)
This protocol describes a standard method for evaluating the soaping (washing) fastness of the treated fabric.
-
Sample Preparation: Take a 100mm x 40mm specimen of the treated fabric. Stitch it together with a multi-fiber adjacent fabric of the same dimensions.[9]
-
Solution Preparation: Prepare a standard soap solution (e.g., 4 g/L ECE standard detergent) in distilled water.
-
Testing: Place the composite sample in a stainless-steel container with the soap solution and 10 steel balls (for mechanical action). The liquor ratio should be 50:1.
-
Washing Cycle: Place the container in a launder-ometer and run the test for 30 minutes at a specified temperature (e.g., 40°C or 50°C for common tests).[9]
-
Rinsing and Drying: After the cycle, remove the sample, rinse it twice in cold distilled water, and then dry it in air at a temperature not exceeding 60°C.
-
Evaluation: Assess the color change of the dyed fabric and the staining on the adjacent multi-fiber fabric using standard Grey Scales.
Data Presentation
Table 1: Effect of Aftertreatments on Fastness Properties (Illustrative Data)
| Aftertreatment | Concentration (% o.w.f.) | Wash Fastness (Color Change) | Wash Fastness (Staining) | Light Fastness Rating |
| None (Control) | N/A | 2 | 2-3 | 3 |
| Cationic Fixer A | 2.0 | 4 | 4 | 2-3 |
| Cationic Fixer B | 2.0 | 4-5 | 4-5 | 3 |
| Copper Sulphate | 1.5 | 2-3 | 3 | 4-5 |
Note: Fastness ratings are on a scale of 1 to 5 for washing (5 being the best) and 1 to 8 for light (8 being the best). This data is illustrative and actual results will vary based on the specific dye, fabric, and process conditions.
Visual Guides
Caption: Workflow for improving and testing the fastness of this compound.
Caption: Experimental protocol for aftertreatment with a cationic fixing agent.
Caption: Molecular interaction between a direct dye and a cationic fixing agent.
References
- 1. researchgate.net [researchgate.net]
- 2. textilelearner.net [textilelearner.net]
- 3. quora.com [quora.com]
- 4. nbinno.com [nbinno.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. How to improve the light fastness of textiles? [utstesters.com]
- 8. luxurychemical.com [luxurychemical.com]
- 9. google.com [google.com]
Addressing precipitation issues with Direct Brown 115 in dye baths
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Direct Brown 115. Our aim is to help you address common challenges, particularly precipitation issues, encountered during your experiments.
Troubleshooting Guide: Precipitation in this compound Dye Baths
Precipitation of this compound in the dye bath can lead to uneven dyeing, spotting, and reduced color yield. This guide provides a systematic approach to identifying and resolving these issues.
Question: What are the initial signs of this compound precipitation in my dye bath?
Answer: Early indicators of precipitation include a cloudy or hazy appearance of the dye bath, the formation of visible aggregates or sediment, and inconsistent or spotty dyeing results on the substrate.
Question: I am observing precipitation of this compound. What are the most likely causes?
Answer: The primary causes of this compound precipitation are related to the dye bath's chemical and physical parameters. These include:
-
High Electrolyte Concentration: Excessive addition of salts like sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) can decrease the solubility of this compound, leading to precipitation.[1]
-
Incorrect pH: Direct dyes are typically applied in a neutral to slightly alkaline pH range. Deviations outside the optimal pH can affect dye solubility.[2][3]
-
Low Temperature: Insufficient temperature can lead to incomplete dissolution of the dye powder and promote aggregation.
-
Improper Dye Dissolution: Failing to thoroughly dissolve the dye powder before adding it to the main dye bath is a common cause of precipitation.
-
Water Hardness: The presence of high concentrations of calcium and magnesium ions in the water can react with the dye molecules, causing them to precipitate.
Question: How can I systematically troubleshoot the precipitation issue?
Answer: Follow this step-by-step troubleshooting workflow to identify and resolve the cause of precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a this compound dye bath?
A1: While specific optimal values can vary with the substrate and other auxiliaries, direct dyes generally perform best in a neutral to slightly alkaline pH range (approximately pH 7-9).[2][3] Extreme acidity or alkalinity can negatively impact dye solubility.
Q2: How does temperature affect the solubility of this compound?
A2: Generally, increasing the temperature of the dye bath will increase the solubility of this compound and aid in its dissolution.[4] It is crucial to ensure the dye is dissolved at a sufficiently high temperature before any temperature reductions for specific dyeing phases.
Q3: What is the role of electrolytes in the dyeing process, and how can they cause precipitation?
A3: Electrolytes, such as sodium chloride or sodium sulfate, are added to the dye bath to enhance the exhaustion of the dye onto cellulosic fibers. They work by neutralizing the negative surface charge of the fibers, which would otherwise repel the anionic dye molecules.[1][3] However, an excessively high concentration of these salts can reduce the solubility of the dye in water, causing it to "salt out" or precipitate.[1]
Q4: Can the order of adding chemicals to the dye bath affect precipitation?
A4: Yes, the order of addition is critical. It is generally recommended to first dissolve the dye thoroughly in hot water, then add it to the dye bath containing the substrate. The electrolyte should be added gradually in portions after the dye has been evenly distributed in the bath and the temperature has been raised.[1]
Data Presentation
The following table summarizes the key factors influencing this compound precipitation and the recommended actions.
| Parameter | Issue | Recommended Range/Condition | Corrective Action |
| Electrolyte Concentration | High salt levels decrease dye solubility.[1] | Follow supplier's guidelines; avoid excessive addition. | Reduce salt concentration; add salt in portions. |
| pH | pH outside the optimal range affects solubility.[2][3] | Neutral to slightly alkaline (pH 7-9). | Adjust pH using soda ash (to increase) or a weak acid (to decrease). |
| Temperature | Low temperature leads to poor dissolution.[4] | Dissolve dye at 80-90°C; maintain dyeing temperature as per protocol. | Increase temperature to ensure complete dissolution. |
| Water Hardness | Presence of Ca²⁺ and Mg²⁺ ions. | Use soft or deionized water. | Use a sequestering agent or a water softener. |
| Dye Dissolution | Incomplete dissolution of dye powder. | Ensure a smooth, lump-free paste before adding boiling water. | Filter the dye solution before adding it to the dye bath. |
Experimental Protocols
Experiment 1: Determining the Effect of pH on this compound Solubility
Objective: To determine the optimal pH range for the solubility of this compound.
Methodology:
-
Prepare a stock solution of this compound (e.g., 1 g/L) in deionized water.
-
Prepare a series of buffer solutions with pH values ranging from 4 to 11 (e.g., pH 4, 5, 6, 7, 8, 9, 10, 11).
-
In separate volumetric flasks, add a fixed volume of the dye stock solution to each buffer solution to achieve a final desired concentration.
-
Allow the solutions to equilibrate for a set period (e.g., 1 hour) at a constant temperature (e.g., 60°C).
-
Visually inspect each solution for any signs of precipitation or cloudiness.
-
For a quantitative analysis, filter each solution through a fine filter paper and measure the absorbance of the filtrate using a UV-Vis spectrophotometer at the dye's maximum wavelength (λmax).
-
A higher absorbance value indicates greater solubility. Plot absorbance versus pH to determine the optimal range.
Experiment 2: Evaluating the Impact of Electrolyte Concentration on Precipitation
Objective: To identify the critical electrolyte concentration that induces precipitation of this compound.
Methodology:
-
Prepare a stock solution of this compound (e.g., 1 g/L) in deionized water and maintain it at a constant temperature (e.g., 80°C).
-
Prepare a series of dye bath solutions with a fixed concentration of the dye.
-
To each dye bath, add increasing concentrations of sodium chloride (e.g., 0 g/L, 10 g/L, 20 g/L, 30 g/L, and so on).
-
Maintain the temperature and stir the solutions for a fixed duration.
-
Observe the solutions for the first signs of precipitation.
-
Quantify the amount of dissolved dye by filtering the solutions and measuring the absorbance of the filtrate with a UV-Vis spectrophotometer.
-
Plot absorbance versus electrolyte concentration to determine the point at which solubility significantly decreases.
Visualization of Dye-Fiber Interaction
The interaction between this compound and cellulosic fibers is a physicochemical process, not a biological signaling pathway. The following diagram illustrates the logical relationship of the key components and forces involved in the dyeing process.
References
Stability of Direct Brown 115 in aqueous solutions over time
Welcome to the Technical Support Center for Direct Brown 115. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous solutions and to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its basic chemical nature?
This compound is a trisazo dye, meaning its molecular structure contains three azo groups (-N=N-).[1][2] This class of dyes is known for its use in coloring cellulose fibers.[1]
Q2: What are the primary factors that affect the stability of this compound in aqueous solutions?
The stability of this compound in aqueous solutions is primarily influenced by three main factors:
-
pH: Extreme pH values, both acidic and alkaline, can promote the degradation of the dye.[3]
-
Temperature: Higher temperatures generally accelerate the degradation of azo dyes.[4]
-
Light Exposure: Like many organic dyes, this compound is susceptible to photodegradation upon exposure to light, particularly UV radiation.[4]
Q3: How should aqueous solutions of this compound be stored to ensure stability?
To maximize the stability of this compound solutions, it is recommended to:
-
Store solutions in a cool, dark place to minimize thermal and photodegradation.
-
Use amber glass bottles or containers wrapped in aluminum foil to protect from light.
-
For long-term storage (longer than 3 months), glass containers are recommended over plastic to limit moisture loss.[5]
-
Maintain a neutral pH unless the experimental protocol requires otherwise.
Q4: What are the common degradation products of azo dyes like this compound?
The degradation of azo dyes typically involves the cleavage of the azo bond. This process can lead to the formation of various aromatic amines, some of which may be colorless and potentially more toxic than the parent dye molecule.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and use of this compound solutions.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent color intensity in prepared solutions. | 1. Incomplete dissolution of the dye powder. 2. Use of aged or improperly stored dye powder. | 1. Ensure the dye is fully dissolved by using gentle heating and stirring. The use of a magnetic stirrer is recommended. 2. Use fresh dye powder that has been stored in a cool, dry, and dark environment. |
| Precipitate forms in the solution over time. | 1. Supersaturation of the dye solution. 2. Change in temperature or pH of the solution. 3. Interaction with other components in a complex medium. | 1. Prepare a fresh solution at a slightly lower concentration. 2. Ensure consistent storage conditions. Buffer the solution if pH stability is critical for the experiment. 3. Evaluate the compatibility of the dye with other reagents in the solution. |
| Rapid fading of the solution's color. | 1. Exposure to high-intensity light or UV radiation. 2. Presence of oxidizing or reducing agents. 3. Extreme pH of the solution. | 1. Protect the solution from light by using amber containers or covering the container with opaque material. 2. Ensure all glassware is thoroughly cleaned and that the solvent does not contain contaminants. 3. Adjust the pH to a neutral range if the experimental conditions allow. |
| Variability in experimental results. | 1. Degradation of the stock solution over time. 2. Inconsistent preparation of working solutions. | 1. Prepare fresh stock solutions regularly and monitor their absorbance. 2. Use calibrated pipettes and volumetric flasks for the preparation of all solutions. |
Stability Data
Table 1: Effect of pH on the Degradation of a Representative Azo Dye in Aqueous Solution
| pH | Degradation after 24 hours (%) |
| 3 | ~15% |
| 5 | ~5% |
| 7 | < 2% |
| 9 | ~5% |
| 11 | ~20% |
| Data is illustrative and based on general knowledge of azo dye stability, with acidic and alkaline conditions favoring degradation.[3] |
Table 2: Effect of Temperature on the Photodegradation of a Representative Direct Azo Dye (Direct Green 26) under UV Irradiation for 6 Hours
| Temperature (°C) | Degradation (%) |
| 25 | 70 |
| 35 | 77 |
| 45 | 83 |
| 65 | 93 |
| This data indicates that an increase in temperature significantly enhances the rate of photodegradation.[4] |
Table 3: Effect of Light Exposure on the Degradation of a Representative Azo Dye at Room Temperature
| Condition | Degradation after 48 hours (%) |
| Dark | < 5% |
| Diffuse Daylight | ~15-25% |
| Direct Sunlight/UV Lamp | > 50% |
| This table illustrates the significant impact of light, especially direct sunlight or a UV lamp, on the stability of azo dyes. |
Experimental Protocol: Assessing the Stability of this compound in Aqueous Solution using UV-Vis Spectrophotometry
This protocol outlines a method to quantify the stability of this compound under various environmental conditions.
Objective: To determine the degradation rate of this compound in aqueous solutions over time at different pH levels, temperatures, and light conditions.
Materials:
-
This compound powder
-
Deionized water
-
Buffer solutions (pH 4, 7, 9)
-
UV-Vis spectrophotometer
-
Quartz or glass cuvettes
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
-
pH meter
-
Incubator or water bath
-
UV lamp (optional, for photodegradation studies)
-
Amber glass bottles
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh 10 mg of this compound powder.
-
Dissolve the powder in 100 mL of deionized water in a volumetric flask to prepare a 100 mg/L stock solution. Use a magnetic stirrer to ensure complete dissolution.
-
-
Preparation of Working Solutions:
-
Prepare three sets of working solutions by diluting the stock solution with the respective buffer solutions (pH 4, 7, and 9) to a final concentration of 10 mg/L.
-
For each pH, prepare enough solution to be divided into different storage conditions (e.g., different temperatures, light/dark).
-
-
Experimental Conditions:
-
Temperature Study: Aliquot the working solutions into amber glass bottles and store them at different temperatures (e.g., 4°C, 25°C, 40°C) in the dark.
-
Light Study: Aliquot the working solutions into clear glass bottles and expose them to a light source (e.g., ambient laboratory light, UV lamp). As a control, wrap identical bottles in aluminum foil and keep them under the same temperature conditions.
-
-
Data Collection:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), take a sample from each solution.
-
Measure the absorbance of each sample at the maximum absorption wavelength (λmax) of this compound using the UV-Vis spectrophotometer. The λmax for this compound should be determined by scanning the spectrum of a freshly prepared solution.
-
Use the corresponding buffer solution as a blank.
-
-
Data Analysis:
-
Calculate the percentage of dye remaining at each time point using the formula: % Dye Remaining = (Absorbance at time t / Initial Absorbance at time 0) * 100
-
The degradation percentage can be calculated as 100 - % Dye Remaining.
-
Plot the percentage of degradation versus time for each condition.
-
The degradation kinetics can be analyzed by fitting the data to zero-order or pseudo-first-order kinetic models.[4]
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Simplified degradation pathway of this compound.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound | 12239-29-1 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinetic studies of photocatalytic degradation of an Azo dye by titania nanoparticles - ProQuest [proquest.com]
- 5. STORAGE AND USE OF DYE SOLUTIONS USING PREPARED SOLUTIONS [udyone.com]
Validation & Comparative
A Comparative Guide to Cellulose Staining: Direct Brown 115 vs. Congo Red
For researchers, scientists, and drug development professionals, the accurate visualization of cellulose is critical. This guide provides an objective comparison of two commonly used dyes, Direct Brown 115 and Congo Red, for cellulose staining, supported by experimental data and detailed protocols.
This comparison delves into the performance of this compound, a trisazo direct dye, and Congo Red, a well-established benzidine-derived dye, for the staining of cellulosic materials. While both dyes effectively bind to cellulose, they exhibit different characteristics in terms of their binding mechanisms, specificity, and application protocols. This guide aims to provide the necessary information to select the most appropriate dye for your specific research needs.
Performance Comparison at a Glance
| Feature | This compound | Congo Red |
| Dye Class | Trisazo Azo Dye | Diazo Azo Dye |
| Binding Mechanism | Primarily Van der Waals forces and hydrogen bonding.[1] | Hydrogen bonding between dye's amine/azo groups and cellulose's hydroxyl groups. |
| Color in Bright-field | Brown to red-light brown.[2][3][4] | Pink to red. |
| Fluorescence | Not typically used for fluorescence microscopy. | Emits red fluorescence under green light excitation. |
| Binding Affinity | Data for a representative trisazo direct dye suggests a strong affinity for cellulose, well-described by the Langmuir and Freundlich isotherms.[1] | Strong, quantifiable affinity for cellulose with reported adsorption energies. |
| Specificity | Binds to cellulosic fibers.[2][3][4] | Binds strongly to cellulose, but also to other polysaccharides and amyloid proteins.[5] |
| Applications | Primarily used in the textile and paper industries for dyeing.[2][6] | Widely used in biological research for staining cellulose, amyloid, and for detecting cellulase activity.[7] |
Quantitative Data Summary
The following tables summarize quantitative data on the adsorption and binding characteristics of a representative trisazo direct dye (as a proxy for this compound) and Congo Red on cellulose.
Table 1: Adsorption Isotherm Parameters for a Trisazo Direct Dye on Mercerized Cotton Fiber [1]
| Isotherm Model | Temperature (°C) | R² | Isotherm Constants |
| Langmuir | 60 | 0.985 | q_max = 1.5x10⁻⁵ mol/g, K_L = 2.1x10⁵ L/mol |
| 86 | 0.991 | q_max = 1.3x10⁻⁵ mol/g, K_L = 1.8x10⁵ L/mol | |
| 96 | 0.989 | q_max = 1.2x10⁻⁵ mol/g, K_L = 1.6x10⁵ L/mol | |
| Freundlich | 60 | 0.993 | K_F = 0.018 (mol/g)(L/mol)¹/ⁿ, n = 2.1 |
| 86 | 0.995 | K_F = 0.015 (mol/g)(L/mol)¹/ⁿ, n = 2.0 | |
| 96 | 0.992 | K_F = 0.013 (mol/g)(L/mol)¹/ⁿ, n = 1.9 |
This data is for a trisazo direct dye derived from 4,4'-diaminobenzanilide and is used as a representative example for the class of dyes to which this compound belongs.
Table 2: Thermodynamic Parameters for Congo Red Adsorption on Cellulose
| Parameter | Value |
| Adsorption Energy (E) | 10.1 - 10.7 kJ/mol |
| Enthalpy Change (ΔH°) | -15.2 kJ/mol |
| Entropy Change (ΔS°) | -0.03 kJ/(mol·K) |
| Gibbs Free Energy Change (ΔG°) | Negative values at experimental temperatures, indicating spontaneity. |
Experimental Protocols
This compound Staining Protocol for Cellulose (General Method)
This protocol is a general guideline for staining cellulose fibers with this compound for microscopic observation, based on the principles of direct dyeing. Optimization may be required for specific sample types.
Materials:
-
This compound
-
Distilled water
-
Sodium chloride (NaCl)
-
Cellulosic sample (e.g., cotton fibers, plant sections)
-
Microscope slides and coverslips
-
Beakers
-
Hot plate
-
Microscope
Procedure:
-
Prepare Staining Solution: Dissolve this compound in distilled water to a final concentration of 0.1% (w/v).
-
Add Electrolyte: Add NaCl to the staining solution to a final concentration of 1% (w/v) to enhance dye uptake.
-
Immerse Sample: Immerse the cellulosic sample in the staining solution.
-
Incubation: Heat the solution to 60-80°C and maintain for 30-60 minutes with occasional gentle agitation.
-
Rinsing: Remove the sample from the staining solution and rinse thoroughly with distilled water to remove excess dye.
-
Mounting: Mount the stained sample on a microscope slide with a drop of water or glycerol and apply a coverslip.
-
Observation: Observe the sample under a bright-field microscope. Cellulose fibers will appear brown to red-light brown.
Congo Red Staining Protocol for Cellulose in Plant Sections
This protocol is adapted from established methods for visualizing cellulose in plant tissues.
Materials:
-
Congo Red
-
Distilled water
-
Ethanol
-
Plant tissue sections
-
Microcentrifuge tubes
-
Pipettes
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Prepare Staining Solution: Prepare a 0.5% (w/v) Congo Red solution in distilled water.
-
Sample Preparation: Place the plant tissue sections into a 2.0 ml microcentrifuge tube.
-
Staining: Add 1 ml of the 0.5% Congo Red solution to the tube.
-
Incubation: Incubate at room temperature for 10 minutes, gently pipetting the solution up and down periodically without disturbing the sections.
-
Rinsing: Carefully remove the Congo Red solution and rinse the sections with distilled water to remove excess stain.
-
Mounting: Gently transfer the stained sections onto a microscope slide, add a drop of water, and cover with a coverslip.
-
Observation: Observe the sections under a fluorescence microscope using blue-light excitation (e.g., excitation around 488 nm) and an emission filter with a bandpass around 560/40. Cellulose-rich structures will exhibit red fluorescence. For bright-field microscopy, stained cellulose will appear pink to red.
Visualizations
Caption: Experimental workflow for staining cellulose with this compound.
Caption: Experimental workflow for staining cellulose with Congo Red.
Caption: Schematic of dye-cellulose binding interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. autumnchem.com [autumnchem.com]
- 3. Analytical staining of cellulosic materials: A Review :: BioResources [bioresources.cnr.ncsu.edu]
- 4. jetir.org [jetir.org]
- 5. Dyeing of cellulosic fibers with direct dyes. | PPTX [slideshare.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Unveiling the Staining Profile of Direct Brown 115: A Comparative Guide to Specificity and Cross-Reactivity
For researchers, scientists, and drug development professionals, the selection of an appropriate histological stain is paramount for accurate tissue analysis. This guide provides a comparative analysis of Direct Brown 115, a trisazo dye, and explores its potential cross-reactivity and specificity in biological staining. Due to a lack of specific experimental data on this compound in histological applications, this guide draws comparisons with well-characterized direct dyes, such as Congo Red and Sirius Red, to infer its potential performance and provide a framework for its evaluation.
Direct dyes are characterized by their ability to bind directly to substrates, such as cellulose and proteins, without the need for a mordant. This binding is often attributed to non-covalent interactions, including hydrogen bonding and van der Waals forces. The linear and planar structure of many direct dyes facilitates their alignment with the repeating structures of macromolecules like collagen and amyloid.
Comparative Analysis of Direct Dyes
The following table summarizes the known characteristics of Congo Red and Sirius Red, which can serve as a benchmark for predicting the performance of this compound.
| Feature | Congo Red | Sirius Red | This compound (Inferred) |
| Target Molecules | Amyloid, β-glucans[1][2] | Collagen[3][4][5] | Likely polysaccharides (cellulose, β-glucans) and proteins with regular structures (e.g., collagen, amyloid). |
| Binding Mechanism | Hydrogen bonding to β-pleated sheets in amyloid fibrils. | Electrostatic interaction between the dye's sulfonic acid groups and basic amino acid residues in collagen.[5] | Expected to be a combination of hydrogen bonding and van der Waals forces with linear macromolecules. |
| Specificity | High for amyloid, but can also stain eosinophils and chitin. | High for collagen, with the ability to differentiate collagen types under polarized light.[5] | Specificity is unknown but may exhibit affinity for various linear polysaccharides and fibrous proteins. |
| Visualization | Apple-green birefringence under polarized light is characteristic of amyloid staining. | Enhanced birefringence of collagen fibers under polarized light, allowing for the distinction between different collagen types.[5] | Birefringence properties are unknown but possible if the dye molecules align with a crystalline substrate. |
| Common Applications | Diagnosis of amyloidosis. | Quantification and visualization of collagen in studies of fibrosis and connective tissue disorders.[3][4] | Potential for staining plant cell walls or evaluating fibrosis, though not established. |
Experimental Protocols
Detailed methodologies for staining with established direct dyes are provided below. These can serve as a starting point for developing and optimizing a protocol for this compound.
Congo Red Staining for Amyloid
Materials:
-
Congo Red solution (0.5% in 50% ethanol)
-
Alkaline sodium chloride solution (e.g., 0.2% potassium hydroxide in 80% ethanol saturated with NaCl)
-
Mayer's hematoxylin
-
Paraffin-embedded tissue sections (5-10 µm)
Procedure:
-
Deparaffinize and rehydrate tissue sections to water.
-
Stain nuclei with Mayer's hematoxylin for 2-5 minutes.
-
Rinse in tap water.
-
Place slides in the alkaline sodium chloride solution for 20 minutes.
-
Stain in Congo Red solution for 20-30 minutes.
-
Dehydrate rapidly through ascending grades of ethanol.
-
Clear in xylene and mount with a resinous mounting medium.[6]
Expected Results:
-
Amyloid deposits: Pink to red
-
Nuclei: Blue
-
Under polarized light, amyloid will exhibit apple-green birefringence.
Picrosirius Red Staining for Collagen
Materials:
-
Picrosirius Red solution (0.1% Sirius Red F3B in saturated aqueous picric acid)
-
Weigert's hematoxylin
-
Acidified water (e.g., 1% acetic acid)
-
Paraffin-embedded tissue sections (5 µm)
Procedure:
-
Deparaffinize and rehydrate tissue sections to water.
-
Stain nuclei with Weigert's hematoxylin for 8 minutes.
-
Rinse in running tap water for 10 minutes.
-
Stain in Picrosirius Red solution for 1 hour.
-
Wash in two changes of acidified water.
-
Dehydrate rapidly in three changes of 100% ethanol.
-
Clear in xylene and mount with a synthetic mounting medium.
Expected Results:
-
Collagen fibers: Red
-
Muscle, cytoplasm: Yellow
-
Nuclei: Black
-
Under polarized light, collagen fibers will show enhanced birefringence, with thicker fibers appearing yellow-orange and thinner fibers appearing green.
Visualizing Methodologies and Pathways
To better understand the principles and workflows discussed, the following diagrams are provided.
Caption: Inferred binding of a direct dye to a macromolecular substrate.
Caption: A generalized workflow for histological staining with direct dyes.
Discussion on Cross-Reactivity and Specificity
The specificity of direct dyes is largely dependent on the organized, repeating structure of the target macromolecule. For instance, the linear arrangement of Congo Red molecules allows them to intercalate between the β-pleated sheets of amyloid fibrils, a structure not commonly found in other proteins. Similarly, the elongated Sirius Red molecules align with the parallel polypeptide chains of collagen.
Given that this compound is a trisazo dye, it possesses a large, planar molecular structure.[7] This characteristic suggests a potential affinity for linear, ordered biological polymers. Therefore, it is plausible that this compound could exhibit cross-reactivity with various components, including:
-
Cellulose and other β-glucans: The primary application of many direct dyes is in the textile industry for dyeing cotton (a form of cellulose). This suggests a strong likelihood of this compound staining plant cell walls and other glucan-containing structures.[1]
-
Collagen: The regular, fibrous nature of collagen could provide a suitable substrate for the alignment and binding of this compound.
-
Amyloid: The β-pleated sheet structure of amyloid could also present a potential binding site.
To ascertain the true specificity and cross-reactivity of this compound, rigorous experimental validation is necessary. This would involve staining a panel of different tissues and purified macromolecules and comparing the results with established, specific stains under controlled conditions. Researchers considering the use of this compound should perform thorough validation studies to characterize its binding profile within their specific application.
References
- 1. Cereal Chem 1978 | Interaction of Some Dyes with Cereal Beta-Glucans. [cerealsgrains.org]
- 2. researchgate.net [researchgate.net]
- 3. Image analysis of liver collagen using sirius red is more accurate and correlates better with serum fibrosis markers than trichrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histochemical Detection of Collagen Fibers by Sirius Red/Fast Green Is More Sensitive than van Gieson or Sirius Red Alone in Normal and Inflamed Rat Colon | PLOS One [journals.plos.org]
- 5. Histochemical Staining of Collagen and Identification of Its Subtypes by Picrosirius Red Dye in Mouse Reproductive Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stainsfile.com [stainsfile.com]
- 7. taylorfrancis.com [taylorfrancis.com]
Benchmarking Direct Brown 115: A Performance Comparison Against Industry Standards
For researchers, scientists, and professionals in drug development utilizing dyes for staining, coloration, or as markers, the performance and reliability of these agents are paramount. This guide provides an objective comparison of Direct Brown 115 against two industry-standard brown dyes, C.I. Direct Brown 2 and C.I. Reactive Brown 17, supported by experimental data and detailed protocols. This analysis aims to assist in the selection of the most appropriate dye based on specific performance requirements.
Data Presentation: Comparative Performance of Brown Dyes
The following table summarizes the key performance indicators for this compound, Direct Brown 2, and Reactive Brown 17, focusing on their fastness properties. These ratings are critical for applications requiring durability and resistance to various environmental and chemical factors.
| Performance Metric | C.I. This compound | C.I. Direct Brown 2 | C.I. Reactive Brown 17 |
| Light Fastness (ISO 105-B02) | 6[1] | 3[2][3] | 4[4] |
| Wash Fastness (Soaping) | Fading: 3-4[1] | Fading: 2, Staining: 2[2] | Fading: 4-5, Staining: 4-5[4] |
| Rubbing Fastness (Dry) | 4-5[5] | 4[3] | Not specified |
| Rubbing Fastness (Wet) | 3[5] | 3[3] | Not specified |
| Water Fastness | Fading: 3[1] | Fading: 2, Staining: 2[2] | Not specified |
Analysis of Performance Data
This compound demonstrates superior light fastness compared to Direct Brown 2, with a rating of 6, indicating a high resistance to fading when exposed to light.[1][2][3] Its wash fastness, with a fading rating of 3-4, is moderate and surpasses that of Direct Brown 2.[1][2] The rubbing fastness of this compound is good in dry conditions (4-5) and moderate in wet conditions (3).[5]
Direct Brown 2 exhibits lower light fastness with a rating of 3.[2][3] Its wash and water fastness are also relatively low, with ratings of 2 for both fading and staining.[2] This suggests that Direct Brown 2 may be less suitable for applications where the dyed substrate is subjected to frequent washing or exposure to moisture.
Reactive Brown 17 , being a reactive dye, generally offers better fastness properties due to the formation of covalent bonds with the substrate.[6][7][8][9][10] This is reflected in its good light fastness (rating of 4) and excellent wash fastness, with fading and staining ratings of 4-5.[4] While specific rubbing fastness data was not available, reactive dyes typically exhibit good to excellent rubbing fastness.
Experimental Protocols
Detailed methodologies for the key experiments cited in the performance comparison are provided below. These protocols are based on internationally recognized standards to ensure reproducibility and reliability of the results.
Light Fastness Testing (Based on ISO 105-B02)
Objective: To determine the resistance of the dye to fading upon exposure to an artificial light source that mimics natural daylight.
Methodology:
-
Specimen Preparation: A sample of the dyed substrate is prepared according to the standard's specifications.
-
Exposure: The specimen is exposed to a xenon arc lamp under controlled conditions of temperature and humidity.
-
Blue Wool Scale: Simultaneously, a set of standardized blue wool references (ranging from 1 to 8, with 8 being the most lightfast) are exposed alongside the specimen.
-
Assessment: The light fastness of the specimen is rated by comparing the degree of its fading to that of the blue wool references. The rating corresponds to the blue wool reference that shows a similar amount of fading.
Wash Fastness Testing (Based on AATCC Test Method 61)
Objective: To evaluate the colorfastness of the dye to laundering.
Methodology:
-
Specimen Preparation: A dyed specimen is prepared and attached to a multi-fiber test fabric containing strips of various common fibers (e.g., cotton, wool, polyester).
-
Laundering: The composite specimen is placed in a stainless steel container with a specified volume of detergent solution and stainless steel balls to simulate the abrasive action of washing.
-
Agitation: The container is then agitated in a launder-ometer at a specified temperature and for a set duration.
-
Assessment: After rinsing and drying, the change in color of the dyed specimen is assessed using the Gray Scale for Color Change. The staining of each fiber on the multi-fiber test fabric is assessed using the Gray Scale for Staining. Ratings are from 1 (poor) to 5 (excellent).
Rubbing Fastness Testing (Based on ISO 105-X12)
Objective: To determine the amount of color transferred from the dyed substrate to another surface by rubbing.
Methodology:
-
Specimen Preparation: The dyed specimen is mounted on the base of a crockmeter.
-
Dry Rubbing: A dry, white cotton rubbing cloth is fixed to the rubbing finger of the crockmeter. The finger is then moved back and forth over the specimen for a specified number of cycles with a constant downward force.
-
Wet Rubbing: The test is repeated with a fresh, wet rubbing cloth that has been wetted to a specific moisture content.
-
Assessment: The amount of color transferred to the white rubbing cloths is assessed using the Gray Scale for Staining. The rating is from 1 (heavy staining) to 5 (no staining).
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental process for benchmarking the performance of the dyes.
Caption: Workflow for dye performance evaluation.
References
- 1. cncolorchem.com [cncolorchem.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. Direct brown 2 - Direct Brown M - Atul Direct Brown MY from Emperor Chem [emperordye.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. China DIRECT BROWN AGL 100%,this compound Manufacturers, Suppliers & Factory - Products - DIMACOLOR INDUSTRY GROUP CO.,LTD [dimacolorgroup.com]
- 6. quora.com [quora.com]
- 7. echemi.com [echemi.com]
- 8. skygroupchem.com [skygroupchem.com]
- 9. dyespigments.net [dyespigments.net]
- 10. Direct Dyes vs. Reactive Dyes: Which is Right for You? [meghmaniglobal.com]
Unveiling the Microscopic World: A Comparative Guide to Staining Techniques
For researchers, scientists, and drug development professionals, the precise visualization of cellular and tissue components is paramount. While a vast array of dyes and staining techniques are available, a comprehensive understanding of their efficacy and applications is crucial for generating accurate and reproducible data. This guide addresses the interest in the microscopic applications of Direct Brown 115 and provides a comparative analysis with established alternative staining methods for key biological structures.
This compound: An Uncharted Territory in Microscopy
Initial exploration into the efficacy of this compound for various microscopy techniques reveals a significant information gap. This trisazo dye is predominantly documented for its applications in the textile, leather, and paper industries, where it is used for coloring cellulose fibers.[1][2][3][4] While one source makes a general reference to its use in "staining techniques for visualizing cellular components," specific protocols, experimental data, or comparative studies within the realm of biological microscopy are not available in the current body of scientific literature.[5] The primary focus of available documentation remains on its industrial applications and chemical properties.[1][2][3]
Given the absence of data on this compound's performance in microscopy, a direct comparison of its efficacy is not feasible. However, to address the underlying need for robust staining methodologies, this guide will focus on a comparative analysis of two widely accepted and well-documented staining techniques used for the visualization of collagen and amyloid deposits: Picrosirius Red and Congo Red .
Comparative Analysis: Picrosirius Red vs. Congo Red
Visualizing Collagen Fibers with Picrosirius Red
Picrosirius Red has emerged as a preferred method for the visualization and quantification of collagen fibers in tissue sections.[6] Its specificity for collagen, combined with its utility in both bright-field and polarized light microscopy, makes it a powerful tool in fibrosis research and connective tissue analysis.
-
Deparaffinization and Rehydration: Tissue sections are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.
-
Nuclear Staining (Optional): Sections can be stained with an acid-resistant nuclear stain, followed by a thorough wash in water.
-
Picrosirius Red Staining: Slides are immersed in the Picrosirius Red solution for 60 minutes.
-
Washing: Two changes of acidified water are used to rinse the slides.
-
Dehydration and Mounting: Sections are dehydrated rapidly in absolute ethanol, cleared in xylene, and mounted with a resinous medium.
| Microscopy Technique | Component | Expected Color |
| Bright-field | Collagen | Red |
| Cytoplasm | Yellow | |
| Nuclei (if stained) | Black/Dark Brown | |
| Polarized Light | Thicker Collagen Fibers (Type I) | Yellow-Orange to Red Birefringence |
| Thinner Collagen Fibers (Type III) | Green Birefringence |
Table 1: Summary of expected outcomes with Picrosirius Red staining under different microscopy techniques.
Identifying Amyloid Deposits with Congo Red
Congo Red is the gold standard for the histological identification of amyloid deposits. Its ability to bind to the β-pleated sheet structure of amyloid fibrils results in a characteristic "apple-green" birefringence under polarized light, which is diagnostic for amyloidosis.
-
Deparaffinization and Rehydration: Similar to the Picrosirius Red protocol, tissue sections are deparaffinized and brought to water.
-
Congo Red Staining: Slides are stained in a 0.5% Congo Red solution in 50% alcohol for 5 minutes.
-
Differentiation: A brief differentiation step (3-10 seconds) in an alcoholic potassium hydroxide solution is performed.
-
Nuclear Staining: Sections are counterstained with alum hematoxylin to visualize nuclei.
-
Dehydration and Mounting: The slides are dehydrated, cleared, and mounted for observation.
| Microscopy Technique | Component | Expected Color |
| Bright-field | Amyloid Deposits | Pink to Red |
| Nuclei | Blue | |
| Polarized Light | Amyloid Deposits | Apple-Green Birefringence |
Table 2: Summary of expected outcomes with Congo Red staining, highlighting the diagnostic feature under polarized light.
Concluding Remarks
While the application of this compound in microscopy remains to be established, researchers have at their disposal robust and well-characterized alternatives for the visualization of critical tissue components. Picrosirius Red offers a sensitive and specific method for the detection and differentiation of collagen fibers, proving invaluable in studies of fibrosis and tissue remodeling. Similarly, Congo Red stands as an essential diagnostic tool for the identification of amyloid deposits. The detailed protocols and expected outcomes presented in this guide aim to equip researchers with the necessary information to effectively implement these staining techniques in their work, ensuring clarity and precision in their microscopic analyses.
References
- 1. This compound|CAS No:12239-29-1/70306-36-8 - Direct dye [chinainterdyes.com]
- 2. This compound TDS|this compound from Chinese supplier and producer - DIRECT BROWN DYES - Enoch dye [enochdye.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. This compound Brown Agl 100% CAS: 12239-29-1 Textile Direct Dyes - Direct Dyestuff, Textile Dyes | Made-in-China.com [m.made-in-china.com]
- 5. This compound | 12239-29-1 | Benchchem [benchchem.com]
- 6. youtube.com [youtube.com]
Safety Operating Guide
Navigating the Disposal of Direct Brown 115: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Direct Brown 115, a trisazo dye. Adherence to these procedures is vital to ensure compliance with regulations and to minimize environmental impact.
Immediate Safety and Handling Protocols
Before proceeding with disposal, it is imperative to handle this compound with appropriate safety measures. The substance is a brown powder that can cause irritation to the eyes, skin, and respiratory tract. Ingestion may be harmful.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear suitable rubber gloves.
-
Respiratory Protection: Use an approved respirator, especially when handling the powder outside of a chemical fume hood.
-
Body Protection: A lab coat or other protective clothing should be worn.
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize dust generation and inhalation.[1]
-
An eyewash station and safety shower must be readily accessible.
Step-by-Step Disposal Procedure
The cornerstone of proper chemical disposal is the accurate classification of the waste. The following steps provide a clear workflow for managing this compound waste.
Step 1: Waste Identification and Collection
-
Carefully collect all waste materials containing this compound. This includes unused product, contaminated labware (e.g., weighing boats, filter paper), and any personal protective equipment that is grossly contaminated.
-
For solid waste, such as spilled powder, carefully sweep or vacuum the material into a designated, sealable waste container.[1] Avoid generating dust.
-
For liquid waste (e.g., solutions), use a designated, leak-proof container. Do not mix with other chemical waste unless compatibility has been confirmed.
Step 2: Waste Characterization and Classification
-
Regulatory Consultation: The primary responsibility for waste classification lies with the waste generator. It is mandatory to consult your institution's Environmental Health and Safety (EHS) department, as well as state and local hazardous waste regulations, to determine if this compound is classified as a hazardous waste in your jurisdiction.[1]
-
Hazard Assessment: Azo dyes, as a class, are not universally listed as hazardous waste. However, a specific formulation or the presence of other hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity) could render the waste hazardous. Your EHS department will provide guidance on this assessment.
Step 3: Containerization and Labeling
-
Use containers that are compatible with this compound.
-
Label the waste container clearly with "Hazardous Waste" or "Non-Hazardous Waste" as determined in Step 2.
-
The label must include:
-
The name of the chemical: "this compound"
-
The concentration (if in solution)
-
The date of accumulation
-
The name and contact information of the generating researcher or lab.
-
Step 4: Storage
-
Store the sealed waste container in a designated, secondary containment area away from incompatible materials.[1]
-
The storage area should be cool, dry, and well-ventilated.
Step 5: Disposal
-
Hazardous Waste: If classified as hazardous, the waste must be disposed of through a licensed hazardous waste disposal company. Your institution's EHS department will manage this process.
-
Non-Hazardous Waste: If determined to be non-hazardous, follow your institution's guidelines for chemical waste disposal. This may still involve collection by a specialized waste vendor and not disposal in regular trash or down the drain.
Quantitative Data Summary
| Property | Value | Source |
| Appearance | Brown Powder | [2] |
| CAS Number | 12239-29-1 / 70306-36-8 | [2] |
| Molecular Structure | Trisazo Class |
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
